2-Benzylaziridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930295 | |
| Record name | 2-Benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-90-6 | |
| Record name | 2-(Phenylmethyl)aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Benzylaziridine chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable heterocyclic compound, serving as a versatile synthetic intermediate in the development of pharmaceuticals and other biologically active molecules. Its unique structural and electronic properties, dominated by the strained three-membered aziridine ring, dictate its reactivity. This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, reactivity, and spectroscopic characterization of this compound. Quantitative data is summarized in structured tables, detailed experimental protocols are provided, and key chemical transformations are visualized to offer a thorough resource for professionals in chemical and pharmaceutical research.
Chemical Structure and Bonding
This compound consists of a benzyl group (a phenyl ring attached to a methylene bridge) substituted at the 2-position of an aziridine ring. The aziridine is a three-membered heterocycle containing one nitrogen and two carbon atoms. The molecular formula is C₉H₁₁N, and its molecular weight is approximately 133.19 g/mol .[1][2]
The bonding in this compound is characterized by significant ring strain, a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal sp³ bond angle of 109.5°. This inherent strain energy makes the aziridine ring susceptible to nucleophilic ring-opening reactions, a key feature of its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 133.19 g/mol | PubChem |
| Exact Mass | 133.089149355 Da | PubChem |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 21.9 Ų | PubChem |
| Complexity | 105 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyclization of a β-amino alcohol derivative. The following protocol is adapted from a patented procedure for the synthesis of 2-substituted aziridines.[3]
Experimental Protocol: Synthesis from 2-Amino-3-phenyl-1-propanol
This two-step synthesis proceeds via the formation of an O-sulfate ester intermediate, which then undergoes base-induced ring closure.
Step 1: Formation of the O-Sulfate Ester
-
To a solution of 2-amino-3-phenyl-1-propanol (1 equivalent), add concentrated sulfuric acid (1.1 equivalents) dropwise with constant stirring and cooling in an ice bath to manage the exothermic reaction.
-
Heat the resulting mixture on a steam bath for approximately 45 minutes.
-
Remove the water under reduced pressure, maintaining the temperature below 100°C, to yield the crude semi-solid O-sulfate ester.
-
Triturate the residue with acetone and filter the solid product.
Step 2: Base-Induced Cyclization and Distillation
-
Suspend the O-sulfate ester from Step 1 in water containing a significant excess of sodium hydroxide (e.g., 4-5 equivalents).
-
Heat the suspension and steam distill the product into a cooled receiver containing diethyl ether. Continue distillation until the distillate is neutral.
-
Separate the organic phase in the receiver, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as an oil.[3]
-
The product purity can be assessed by gas-liquid chromatography (GLC).[3]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its amino alcohol precursor.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: Acid-Catalyzed Ring-Opening
The high ring strain of this compound makes it a potent electrophile, especially upon activation. Under acidic conditions, the aziridine nitrogen is protonated to form a highly reactive aziridinium ion. This activation facilitates nucleophilic attack at one of the ring carbons, leading to ring-opening.
The regioselectivity of the attack on the unsymmetrical aziridinium ion is a key consideration. The reaction can proceed via a mechanism with significant Sₙ1 or Sₙ2 character depending on the substrate and reaction conditions. In an acid-catalyzed mechanism, there is often a build-up of partial positive charge on the carbon atoms. The benzylic carbon (C2) is better able to stabilize this positive charge, making it the more likely site of nucleophilic attack. This results in the formation of a 1,2-disubstituted product.[4][5][6]
General Mechanism: Ring-Opening with a Nucleophile (Nu⁻)
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Protonation: The aziridine nitrogen is protonated by an acid (H-A) in a rapid equilibrium step, forming the corresponding aziridinium ion.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic benzylic carbon (C2) of the aziridinium ion. This occurs via an Sₙ2-like backside attack, leading to an inversion of stereochemistry if the carbon is a chiral center.
-
Product Formation: The C-N bond is cleaved, opening the ring and yielding the final product.
Reaction Mechanism Diagram
The following diagram details the acid-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed nucleophilic ring-opening of this compound.
Spectroscopic Analysis
While specific, fully assigned spectra for this compound are not widely published, its structure can be confirmed by standard spectroscopic methods. The expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the constituent functional groups.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the aziridine ring protons, and the N-H proton.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.4 | Typical range for monosubstituted benzene ring protons. |
| Benzylic (C-CH₂-Ph) | Multiplet | 2.5 - 3.0 | Protons are diastereotopic, complex splitting expected. |
| Aziridine (CH-N) | Multiplet | 2.2 - 2.6 | Coupled to benzylic and other aziridine protons. |
| Aziridine (CH₂-N) | Multiplet | 1.5 - 2.0 | Protons are diastereotopic and coupled to the CH proton. |
| Amine (N-H) | Broad Singlet | 1.0 - 2.5 | Chemical shift is variable; may exchange with D₂O. |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show signals for the six carbons of the phenyl ring, the benzylic carbon, and the two carbons of the aziridine ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C, quat.) | 138 - 142 | Point of attachment for the CH₂ group. |
| Aromatic (CH) | 126 - 130 | Three distinct signals expected due to symmetry. |
| Benzylic (CH₂) | 40 - 45 | Attached to the aromatic ring and the aziridine ring. |
| Aziridine (CH) | 35 - 40 | The substituted carbon of the aziridine ring. |
| Aziridine (CH₂) | 30 - 35 | The unsubstituted carbon of the aziridine ring. |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3250 - 3350 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| C-H (Aromatic) | Bend (out-of-plane) | 690 - 770 | Strong |
| C-N | Stretch | 1200 - 1250 | Medium |
| N-H | Bend | ~1600 | Medium |
Conclusion
This compound is a foundational building block in synthetic organic and medicinal chemistry. Its structure, defined by the juxtaposition of a stable aromatic benzyl group and a highly strained, reactive aziridine ring, provides a unique combination of properties. A thorough understanding of its bonding, synthetic pathways, and characteristic ring-opening reactivity is essential for leveraging this molecule in the design and development of novel chemical entities. The data, protocols, and mechanistic diagrams presented in this guide serve as a core technical resource for researchers engaged in this field.
References
An In-depth Technical Guide to 2-Benzylaziridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylaziridine, a heterocyclic amine, is a valuable and versatile synthetic intermediate in the landscape of organic chemistry and drug development. Its strained three-membered ring imparts a high degree of reactivity, making it a key building block for the synthesis of a diverse array of more complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactivity, particularly in ring-opening reactions. This document is intended to serve as a foundational resource for researchers and scientists engaged in synthetic chemistry and for professionals in the field of drug discovery and development who may utilize aziridine-containing scaffolds in their therapeutic candidates.
Physical and Chemical Properties
This compound is a colorless to pale beige oil under standard conditions. The benzyl substituent significantly influences its physical properties, such as boiling point and solubility. A summary of its key physical and chemical data is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Pale Beige Oil | --INVALID-LINK-- |
| Boiling Point | 80-85 °C at 0.5 Torr | --INVALID-LINK-- |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Ethanol, Methanol (Slightly) | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H); Methylene protons (CH₂): ~2.7-2.9 ppm (multiplet, 2H); Aziridine ring protons: ~1.5-2.5 ppm (multiplets, 3H); NH proton: variable, broad singlet. |
| ¹³C NMR | Aromatic carbons: ~126-140 ppm; Methylene carbon (CH₂): ~40-45 ppm; Aziridine ring carbons: ~25-35 ppm. |
| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ (weak to medium); C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-N stretch: ~1200-1300 cm⁻¹. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the base-induced cyclization of a precursor amino sulfate. The following protocol is adapted from established procedures.[1]
Materials:
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1-Phenyl-2-amino-3-propyl sulphate
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Sodium hydroxide (pellets)
-
Water (distilled or deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 1-Phenyl-2-amino-3-propyl sulphate (10.16 g) in water (35 mL) in a round-bottom flask equipped with a reflux condenser and a distillation apparatus.
-
Carefully add sodium hydroxide pellets (9.24 g) to the suspension.
-
Heat the mixture to its boiling point. The solids should dissolve, and an oily layer of this compound will separate.
-
Commence steam distillation, collecting the distillate in a receiving flask containing diethyl ether (50 mL). Continue distillation until the distillate is neutral to pH paper.
-
Transfer the contents of the receiving flask to a separatory funnel and shake well.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter the solution to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield this compound as a mobile oil.
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with a stirrer
Procedure:
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually apply vacuum and begin stirring.
-
Once a stable vacuum is achieved (e.g., 0.5 Torr), slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (80-85 °C at 0.5 Torr).
-
Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.
Analytical Characterization
The purity of the synthesized this compound can be assessed using gas chromatography (GC).
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Nitrogen.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the high ring strain of the three-membered aziridine ring. This makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Ring-Opening Reactions
The ring-opening of aziridines can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile. In acidic conditions, the nitrogen atom is protonated, forming a reactive aziridinium ion. Nucleophilic attack then occurs preferentially at the more substituted carbon atom (C2 in this case), following an SN1-like mechanism. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3).
The regioselectivity of the ring-opening is a critical consideration in synthetic planning. The benzyl group at the C2 position provides steric hindrance and can also stabilize a positive charge, influencing the outcome of the reaction.
Caption: Regioselectivity in the nucleophilic ring-opening of this compound.
Role in Drug Synthesis
This compound serves as a precursor for the synthesis of various vicinal diamines and other complex nitrogen-containing molecules, which are often key structural motifs in pharmacologically active compounds. For instance, the ring-opening of this compound with a suitable nucleophile can introduce a new functional group, which can then be further elaborated to construct the final drug molecule.
The following diagram illustrates a generalized synthetic workflow where this compound is a key intermediate in the synthesis of a hypothetical drug candidate.
Caption: Generalized workflow for drug synthesis utilizing this compound.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a synthetically valuable compound with a rich and versatile chemistry. Its physical and chemical properties, particularly its susceptibility to nucleophilic ring-opening reactions, make it an important building block in organic synthesis and drug discovery. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this important chemical intermediate.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzylaziridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, alongside generalized experimental protocols.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol CAS Number: 13906-90-6[1]
Structure:
(Where Ph represents a phenyl group)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the aziridine ring protons, and the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Benzylic (CH₂) | 2.80 - 2.90 | Multiplet | - |
| Aziridine CH | 2.20 - 2.30 | Multiplet | - |
| Aziridine CH₂ | 1.40 - 1.50 (diastereotopic) | Multiplet | - |
| N-H | 1.0 - 2.0 (broad) | Singlet (broad) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (quaternary C) | 138 - 140 |
| Phenyl (CH) | 126 - 130 |
| Benzylic (CH₂) | 40 - 45 |
| Aziridine (CH) | 35 - 40 |
| Aziridine (CH₂) | 25 - 30 |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 (broad) | N-H stretch | Secondary amine (aziridine) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic (benzylic and aziridine) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Amine |
| 690 - 770 | C-H bend (out-of-plane) | Monosubstituted benzene |
Experimental Protocol for FTIR Spectroscopy
For a liquid sample such as this compound, the following procedure is common for obtaining an FTIR spectrum:
-
Method Selection: The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples due to its simplicity and minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum and presents the data in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
Using Electron Ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 133 | [C₉H₁₁N]⁺• | Molecular Ion (M⁺) |
| 132 | [M-H]⁺ | Loss of a hydrogen atom |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the C-C bond beta to the ring) |
| 42 | [C₂H₄N]⁺ | Aziridine ring fragment |
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Advent of a Versatile Synthon: A Technical Chronicle of 2-Benzylaziridine Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical evolution, and synthetic methodologies for 2-benzylaziridine. This whitepaper provides an in-depth analysis of classical and modern synthetic routes, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Introduction: The Significance of the this compound Moiety
This compound, a strained three-membered nitrogen-containing heterocycle, has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive aziridine ring and a lipophilic benzyl group makes it a versatile precursor for a wide array of more complex nitrogenous compounds, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The inherent ring strain of the aziridine nucleus provides a thermodynamic driving force for regio- and stereoselective ring-opening reactions, allowing for the facile introduction of diverse functionalities. This guide chronicles the historical development of synthetic routes to this important molecule, from its early preparations to the sophisticated catalytic asymmetric methods employed today.
Historical Perspective and Discovery
While the parent aziridine was first synthesized by Gabriel in 1888, the specific first synthesis of this compound is not definitively documented in a single seminal publication. Its preparation is intertwined with the development of general methods for aziridine synthesis throughout the 20th century. The earliest and most fundamental approaches to the aziridine ring system, which were subsequently applied to substituted derivatives like this compound, include the Wenker synthesis, the Gabriel-Cromwell reaction, and the Hoch-Campbell synthesis. A significant milestone in the specific documentation of this compound synthesis is a 1975 patent describing its preparation via a modified Wenker synthesis.[1]
The timeline below illustrates the logical progression of synthetic strategies for forming the aziridine ring, leading to the development of methods applicable to this compound.
Caption: Historical progression of key aziridine synthesis methodologies.
Core Synthetic Methodologies: Classical Approaches
The foundational methods for the synthesis of this compound rely on intramolecular cyclization reactions. These classical routes, while often requiring harsh conditions, remain fundamental to the understanding of aziridine chemistry.
The Wenker Synthesis
The Wenker synthesis is a two-step process that begins with the conversion of a β-amino alcohol to its corresponding amino sulfate ester, followed by cyclization under basic conditions.[1] The starting material for this compound via this route is 1-phenyl-2-aminopropan-1-ol.
Caption: Workflow for the Wenker synthesis of this compound.
Experimental Protocol (Wenker Synthesis):
A detailed experimental protocol for the synthesis of this compound via the Wenker method is described in U.S. Patent 3,925,360.[1]
-
O-Sulfate Ester Formation: 2-Amino-3-(phenyl)propan-1-ol is stirred in water, and concentrated sulfuric acid is added dropwise. The mixture is heated on a steam bath and then evaporated under reduced pressure to yield the O-sulfate ester.[1]
-
Cyclization: The resulting 1-phenyl-2-amino-3-propyl sulfate (10.16 g) is suspended in water (35 ml). Sodium hydroxide pellets (9.24 g) are added, and the mixture is heated to boiling. The this compound separates as an oily layer and is purified by steam distillation into an ether-containing receiver. The organic phase is then separated, dried, and evaporated to yield the final product.[1]
The Gabriel-Cromwell Reaction
The Hoch-Campbell Synthesis
The Hoch-Campbell synthesis utilizes the reaction of a ketoxime with a Grignard reagent to form an aziridine.[2] For the synthesis of this compound, the logical starting material would be phenylacetone oxime, which would react with a Grignard reagent such as methylmagnesium bromide.
Caption: Conceptual pathway for the Hoch-Campbell synthesis of a this compound derivative.
Modern Synthetic Approaches: Catalytic Asymmetric Aziridination
The advent of transition-metal catalysis has revolutionized the synthesis of chiral molecules, and aziridines are no exception. The development of catalytic asymmetric aziridination methods has enabled the enantioselective synthesis of this compound and its derivatives, which is of paramount importance for the preparation of enantiopure pharmaceuticals. These methods often involve the reaction of an olefin with a nitrene source, mediated by a chiral catalyst.
Styrene and its derivatives are common substrates for these reactions, leading to 2-arylaziridines. Pioneering work in this field has involved the use of copper, rhodium, and other transition metals complexed with chiral ligands.
Quantitative Data Summary
The following table summarizes available quantitative data for the synthesis of this compound via the Wenker synthesis. Data for other classical methods applied specifically to this compound is sparse in readily accessible literature, highlighting a gap in comparative studies.
| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Reference |
| Wenker Synthesis | 1-Phenyl-2-amino-3-propyl sulfate | NaOH | ~45% (calculated from patent data) | [1] |
Note: The yield for the Wenker synthesis was calculated based on the starting material and final product weights provided in the patent.[1]
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from the classical, often harsh, methodologies to modern, efficient, and highly selective catalytic processes. While the Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses laid the foundational groundwork for accessing this versatile synthon, the contemporary focus has shifted towards the development of sustainable and enantioselective methods. The demand for enantiopure this compound derivatives in the pharmaceutical and fine chemical industries continues to drive innovation in catalytic asymmetric synthesis. Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, employing earth-abundant metals and novel chiral ligand architectures to further expand the synthetic utility of this important molecule.
References
The Diverse Biological Activities of 2-Benzylaziridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzylaziridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as anticancer, anorectic, and enzyme-inhibiting agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the aziridine ring, which can act as an alkylating agent, leading to interactions with cellular macromolecules like DNA and inducing apoptosis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various heterocyclic compounds, some bearing structural similarities to this compound derivatives, has been evaluated. While specific data for a broad range of this compound derivatives is still emerging, the following table includes representative IC50 values for related compounds to illustrate the potential of the broader class of nitrogen-containing heterocycles with benzyl substitutions.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| N-Arylbenzo[h]quinazoline-2-amines | 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 |
| 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | |
| 4f | Caco-2 | 4.3 | |
| 4h | Caco-2 | 4.6 | |
| Substituted 2-benzylnaphth[2,3-d]imidazoles | 1h | Leukemia Cancer Cells | High Activity |
| 1i | Leukemia Cancer Cells | High Activity |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., HuH-7, Caco-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anorectic Activity
Certain this compound derivatives have been investigated for their potential to reduce appetite. Their mechanism of action is thought to involve the modulation of central nervous system pathways that regulate food intake.
Experimental Protocol: Measurement of Food Intake in Rats
This protocol outlines a method for assessing the anorectic effects of this compound derivatives in a rat model.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Individually housed in cages with wire mesh floors to allow for the collection of spilled food.
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week. Provide ad libitum access to a standard chow diet and water.
-
Fasting: Prior to the experiment, fast the rats for a period of 18-24 hours, with free access to water.
-
Compound Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Food Presentation: At a set time after administration, provide a pre-weighed amount of the standard chow diet to each rat.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. The anorectic effect is determined by comparing the food intake of the treated group to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
Enzyme Inhibition
The this compound scaffold can be modified to target specific enzymes, showing potential for the development of novel enzyme inhibitors. One area of interest is the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters.
Quantitative Monoamine Oxidase (MAO) Inhibition Data
While specific Ki or IC50 values for a wide range of this compound derivatives as MAO inhibitors are not extensively documented in publicly available literature, the data for related heterocyclic compounds suggest the potential for this class of molecules. For instance, certain pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition.[1]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| S5 | 3.857 | 0.203 | 0.155 | 19.04 |
| S15 | 3.691 | - | - | - |
| S16 | - | 0.979 | 0.721 | - |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitable precursor with a benzylating agent, followed by cyclization to form the aziridine ring. N-substitution can be readily accomplished by reacting the parent this compound with an appropriate electrophile.
Experimental Protocol: Synthesis of N-Arylbenzo[h]quinazoline-2-amines (A Related Scaffold)
Step 1: Synthesis of 1-fluoro-2-naphthaldehyde
-
To a stirred solution of 1-bromo-2-fluoronaphthalene (1.0 eq) in THF at -78°C, add n-butyllithium (1.0 eq).
-
Stir the mixture at -78°C for 2 hours.
-
Add dry DMF (2.0 eq) and continue stirring for another 2 hours at -78°C.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing Experimental Workflows
General Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.
Workflow for Anorectic Activity Testing in Rats
The following diagram outlines the key steps in evaluating the anorectic potential of a test compound.
Caption: Experimental workflow for assessing the anorectic activity of this compound derivatives.
References
Potential Research Areas for 2-Benzylaziridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylaziridine, a strained three-membered nitrogen-containing heterocycle, represents a versatile and highly reactive building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain facilitates a variety of regioselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other valuable nitrogen-containing compounds. This technical guide explores the core synthetic strategies for accessing this compound, delves into its reactivity profile with a focus on nucleophilic ring-opening, and highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and mechanistic pathways are provided to serve as a comprehensive resource for researchers in the field.
Introduction
Aziridines, the nitrogen analogues of epoxides, are of significant interest due to their utility as synthetic intermediates.[1] The benzyl group at the C2 position of the aziridine ring in this compound offers unique steric and electronic properties that influence its reactivity and make it an attractive starting material for the synthesis of complex molecules and pharmaceutical intermediates.[2] The high degree of regio- and stereocontrol achievable in the ring-opening reactions of chiral this compound makes it a particularly valuable tool in asymmetric synthesis.[1][3] This guide will provide an in-depth overview of the key research areas involving this versatile molecule.
Synthesis of this compound
The synthesis of this compound can be accomplished through several strategic approaches, primarily involving the cyclization of a linear precursor. Key methods include the ring closure of β-amino alcohols and the direct aziridination of styrenes.
From β-Amino Alcohols (Wenker Synthesis)
A traditional and reliable method for aziridine synthesis is the Wenker process, which involves the cyclization of a β-amino alcohol. For this compound, the precursor is 1-phenyl-2-aminopropan-1-ol. The synthesis proceeds via the formation of a sulfate ester intermediate, which then undergoes intramolecular nucleophilic substitution upon treatment with a base to yield the aziridine.
From Styrene Derivatives
Direct aziridination of styrene offers a more atom-economical route. While various methods exist, one approach involves the reaction of styrene with a nitrene source, often generated in situ. Iron-catalyzed aziridination of styrene using N-tosyliminophenyliodinane (PhINTs) as the nitrene precursor has been reported, although it can lead to a mixture of products including the corresponding epoxide and benzaldehyde.[4][5]
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-2-benzylaziridine from Styrene
This protocol is adapted from studies on the iron-catalyzed aziridination of styrene.[4][5]
Materials:
-
Styrene
-
--INVALID-LINK--2 (catalyst)
-
N-Tosyliminophenyliodinane (PhINTs)
-
Acetonitrile (distilled)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the iron catalyst in distilled acetonitrile.
-
Add styrene to the solution.
-
Add the nitrene precursor, PhINTs, to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 323 K) for a specified time (e.g., 4 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel.
Reactivity of this compound: Ring-Opening Reactions
The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic ring-opening reactions. The regioselectivity of this process is a key consideration and is influenced by the nature of the nucleophile, the solvent, and whether the aziridine nitrogen is activated.
N-Activation and Regioselectivity
Non-activated aziridines, like this compound, are relatively stable. Activation of the aziridine nitrogen, typically through the attachment of an electron-withdrawing group (e.g., sulfonyl, acyl) or by protonation/alkylation to form an aziridinium ion, significantly enhances its reactivity towards nucleophiles.[6] The regioselectivity of the ring-opening of the resulting aziridinium ion is a subject of considerable interest. Nucleophilic attack can occur at either the C2 (benzylic) or C3 (unsubstituted) carbon of the aziridine ring.
-
Attack at C2 (Benzylic Position): This pathway is often favored under conditions that promote an SN1-like mechanism, where the formation of a partial positive charge is stabilized by the adjacent phenyl ring.
-
Attack at C3 (Less Hindered Position): This pathway is typically favored under SN2 conditions, where the nucleophile attacks the sterically less hindered carbon.
Quantitative Data on Ring-Opening Reactions
The regioselectivity of the ring-opening of activated aziridines has been studied with various nucleophiles. The following table summarizes representative data for the ring-opening of N-activated 2-substituted aziridines.
| Activating Group | Nucleophile | Solvent | Product Ratio (C2:C3 attack) | Reference |
| Tosyl | ZnCl2 | CH2Cl2 | >99:1 | [7] |
| Tosyl | ZnBr2 | CH2Cl2 | >99:1 | [7] |
| Tosyl | ZnI2 | CH2Cl2 | >99:1 | [7] |
| Boc | [18F]Fluoride | CH3CN | >99:1 (attack at C2) | [6] |
| Cbz | [18F]Fluoride | CH3CN | >99:1 (attack at C2) | [6] |
Experimental Protocols
Protocol 2: Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine with Zinc Halides
This protocol is based on the work of Kumar et al.[7]
Materials:
-
N-Tosyl-2-benzylaziridine
-
Zinc(II) halide (ZnCl2, ZnBr2, or ZnI2)
-
Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
Dissolve N-Tosyl-2-benzylaziridine in anhydrous DCM under an inert atmosphere.
-
Add the zinc(II) halide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-haloamine by column chromatography.
Potential Research Area: this compound in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[8][9][10] Its derivatives have shown promise as anticancer, antibacterial, and enzyme inhibitory agents.
Anticancer Activity
The aziridine moiety is a known pharmacophore in several anticancer drugs, such as Mitomycin C and Thiotepa.[11] The mechanism of action for many of these compounds involves the alkylation of DNA, leading to cytotoxicity in cancer cells.[12] Derivatives of this compound can be designed to act as DNA alkylating agents, with the benzyl group potentially influencing cellular uptake and target recognition. Research has shown that some aziridine derivatives induce DNA damage and are particularly effective against cancer cells with deficient DNA repair pathways, such as the nucleotide excision repair (NER) pathway.[12][13]
Enzyme Inhibition
The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The piperidine ring, which can be accessed from this compound, is a common motif in many enzyme inhibitors. By modifying the substituents on the aziridine ring and the nitrogen atom, it is possible to design molecules that can specifically target the active sites of enzymes implicated in various diseases.
Quantitative Data on Biological Activity
The following table presents a selection of IC50 values for various heterocyclic compounds, including those with structural similarities to potential this compound derivatives, highlighting their potential in cancer therapy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Morpholine Derivative | NIH3T3 | 100 - 316 | [14] |
| 2-Phenylquinazoline Derivative | MCF-7 | 9.9 ± 0.57 | [15] |
| 2-Phenylquinazoline Derivative | MDA-MB-231 | 6.1 ± 2.3 | [15] |
| Hydrazone Derivative | HeLa | 34.38 | [16] |
| Hydrazone Derivative | MCF-7 | 26.84 | [16] |
| N6-Benzyladenosine Analog | HCT116 | ~10-20 | [17] |
| N6-Benzyladenosine Analog | DLD-1 | ~10-20 | [17] |
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Diagram 2: Regioselective Ring-Opening of N-Activated this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. mdpi.com [mdpi.com]
2-Benzylaziridine: A Comprehensive Technical Review for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylaziridine, a three-membered heterocyclic compound containing a nitrogen atom, serves as a versatile building block in organic synthesis and drug discovery. Its inherent ring strain makes it susceptible to various ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex nitrogen-containing molecules. This technical guide provides an in-depth review of the literature on this compound, focusing on its synthesis, spectroscopic properties, and its burgeoning role in the development of novel therapeutic agents, particularly in oncology.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, each with its own advantages and substrate scope. Key methods include the cyclization of amino alcohols and the aziridination of alkenes.
From L-Phenylalaninol
A common and efficient method for the preparation of chiral (S)-2-benzylaziridine involves the cyclization of L-phenylalaninol. This method typically involves the activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amino group.
Table 1: Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol
| Step | Reagents and Conditions | Yield (%) | Reference |
| 1. O-Sulfonylation | L-Phenylalaninol, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | ~95 | [1] |
| 2. Cyclization | Potassium carbonate, Methanol, Reflux | 80-90 | [1] |
From Styrene Derivatives
Another approach involves the direct aziridination of styrene. This can be accomplished through various methods, including the use of nitrene precursors.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 2.85 (dd, 1H, CH₂), 2.55 (dd, 1H, CH₂), 2.30 (m, 1H, CH), 1.80 (d, 1H, NH), 1.55 (d, 1H, aziridine-H), 1.25 (d, 1H, aziridine-H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 41.0 (CH₂), 36.5 (CH), 30.0 (aziridine-CH₂) | [2] |
| Mass Spec. (EI) | m/z (%): 133 (M⁺, 20), 91 (100), 65 (15) | [3] |
| IR (neat) | ν (cm⁻¹): 3280 (N-H), 3025, 2920, 1600, 1495, 1450, 740, 700 | [4] |
Reactions of this compound
The high ring strain of the aziridine ring makes this compound a reactive intermediate for various chemical transformations, most notably nucleophilic ring-opening reactions.
Nucleophilic Ring-Opening
The reaction of this compound with nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of 1,2-disubstituted products. The regioselectivity of the attack (at C2 or C3) is influenced by steric and electronic factors of the substrate and the nucleophile.
Role in Drug Development and Biological Activity
The aziridine moiety is a key pharmacophore in a number of clinically used anticancer agents, such as Mitomycin C and Thiotepa.[5] These compounds exert their cytotoxic effects through the alkylation of DNA, leading to cross-linking and inhibition of DNA replication. Derivatives of this compound are being actively investigated for their potential as novel anticancer agents.
Anticancer Activity
Several studies have reported the synthesis and cytotoxic evaluation of this compound derivatives against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone | K562 (Leukemia) | ~5 | [6] |
| 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone | L1210 (Leukemia) | ~10 | [6] |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivative 2c | Various | ~10 | [7] |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivative 3c | Various | ~10 | [7] |
| N-arylbenzo[h]quinazolin-2-amine 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | [8] |
| N-arylbenzo[h]quinazolin-2-amine 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | [8] |
| 2-aryl benzimidazole 4f | Siha | 0.61 | [9] |
Mechanism of Action: DNA Alkylation
The cytotoxic mechanism of many aziridine-containing compounds involves the alkylation of DNA.[10][11] Under physiological conditions, the aziridine ring can be protonated to form a highly reactive aziridinium ion. This electrophilic species is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine. Bifunctional aziridines can lead to interstrand and intrastrand cross-links in DNA, which are particularly cytotoxic as they are difficult for cellular repair mechanisms to resolve.[12]
Caption: DNA alkylation by an aziridine-containing compound.
Experimental Protocols
Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol
Materials:
-
L-Phenylalaninol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
O-Sulfonylation:
-
Dissolve L-phenylalaninol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-sulfonylated intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Reflux the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and DCM.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (S)-2-benzylaziridine.
-
Ring-Opening of this compound with Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add thiophenol (1.1 equiv) to the stirred solution.
-
If a catalyst is used, add the Lewis acid (e.g., 0.1 equiv) at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the ring-opened product.
Caption: General experimental workflow for synthesis and reaction.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the aziridine ring allow for the creation of a diverse range of nitrogen-containing compounds. The established role of the aziridine moiety in anticancer drugs highlights the potential of this compound derivatives as a promising class of therapeutic agents. Further exploration of their synthesis, biological activities, and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs for the treatment of cancer and other diseases.
References
- 1. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. The alkylating properties of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the structural and cytotoxic activity of novel 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-benzylaziridine, a valuable building block in organic synthesis and medicinal chemistry. It covers its nomenclature, chemical and physical properties, detailed synthesis protocols, and characteristic reactions, with a focus on providing practical information for laboratory applications.
Nomenclature and Identification
This compound is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its systematic and common identifiers are crucial for accurate documentation and communication in research.
| Identifier | Value | Reference |
| CAS Number | 13906-90-6 | --INVALID-LINK-- |
| 73058-30-7 ((S)-enantiomer) | --INVALID-LINK-- | |
| IUPAC Name | 2-(Phenylmethyl)aziridine | --INVALID-LINK-- |
| Common Name | This compound | |
| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and purification.
Table 2.1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 80-85 °C at 0.5 Torr | --INVALID-LINK-- |
Table 2.2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Not available in search results |
| ¹³C NMR (CDCl₃) | Not available in search results |
| IR (Infrared) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 133. Fragmentation pattern would likely show a prominent peak at m/z = 91 due to the stable benzyl cation. |
Experimental Protocols
This section details established methods for the synthesis of this compound and a representative ring-opening reaction.
Synthesis of this compound
Method 1: From 2-Amino-1-phenylethanol
This procedure involves the cyclization of 2-amino-1-phenylethanol.
Experimental Protocol:
-
To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., tetrahydrofuran), add a reagent that will convert the hydroxyl group into a good leaving group, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, add a strong base (e.g., sodium hydride) to effect the intramolecular cyclization to form the aziridine ring.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Expected Yield: Moderate to good.
Ring-Opening Reaction of this compound with Thiophenol
The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of aziridine chemistry.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add thiophenol to the solution. The reaction can be promoted by a catalytic amount of a Lewis acid or can proceed under neutral conditions, although it might require heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-amino sulfide by column chromatography on silica gel.
Expected Product: 2-(benzylamino)-1-phenyl-1-(phenylthio)ethane.
Reaction Pathways and Mechanisms
The utility of this compound as a synthetic intermediate is largely defined by its ring-opening reactions.
Synthesis of this compound from 2-Amino-1-phenylethanol
The synthesis proceeds via a two-step sequence: activation of the hydroxyl group followed by intramolecular nucleophilic substitution.
Caption: Synthesis of this compound.
Nucleophilic Ring-Opening of this compound
The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the aziridine ring.
Caption: Ring-Opening of this compound.
An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of 2-benzylaziridine, a valuable chiral building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for its individual enantiomers in publicly accessible literature, this guide combines established principles of aziridine chemistry with generalized, yet detailed, experimental protocols and representative data.
Introduction to the Chirality of this compound
This compound possesses a chiral center at the C2 position of the aziridine ring, giving rise to a pair of enantiomers: (R)-2-benzylaziridine and (S)-2-benzylaziridine. The three-membered ring structure imparts significant ring strain, making it a reactive intermediate for the synthesis of more complex chiral molecules.[1]
The nitrogen atom in N-unsubstituted aziridines can also be a stereocenter due to the relatively high energy barrier to nitrogen inversion. However, in the case of this compound, the two invertomers at the nitrogen are enantiomeric in the absence of other chiral centers, but diastereomeric in relation to the chiral C2 carbon. The interconversion between these diastereomers is often rapid at room temperature. For the purpose of this guide, we will primarily focus on the chirality arising from the substituted carbon atom.
Stereoisomers of this compound
The two enantiomers of this compound are non-superimposable mirror images of each other.
-
(R)-2-Benzylaziridine
-
(S)-2-Benzylaziridine
The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules.
Stereoisomers of this compound
Physicochemical Properties
While racemic this compound is commercially available and its basic properties are known, specific data for the individual enantiomers, such as optical rotation, are not widely reported in the scientific literature. The following table summarizes the available and expected properties.
| Property | Racemic this compound | (R)-2-Benzylaziridine | (S)-2-Benzylaziridine | Reference |
| Molecular Formula | C₉H₁₁N | C₉H₁₁N | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | 133.19 g/mol | 133.19 g/mol | [2] |
| CAS Number | 13906-90-6 | Not available | 73058-30-7 | [3] |
| Appearance | Colorless liquid | Colorless liquid (expected) | Colorless liquid (expected) | [3] |
| Boiling Point | Not available | Not available | Not available | |
| Melting Point | Not available | Not available | Not available | |
| Specific Optical Rotation ([α]D) | 0° | Not available | Not available |
Note: The lack of reported specific optical rotation values is a significant gap in the publicly available data for these compounds.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of chiral this compound. These protocols are based on established methods for analogous compounds and may require optimization.
Enantioselective Synthesis
Method A: Asymmetric Aziridination of Styrene
This method is based on the transition-metal-catalyzed reaction of styrene with a nitrene source in the presence of a chiral ligand.[4]
Protocol:
-
To a solution of the chiral catalyst (e.g., a copper(I) or rhodium(II) complex with a chiral ligand, 5 mol%) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add styrene (1.0 eq).
-
Slowly add a solution of the nitrene precursor (e.g., a sulfonyl azide or a hypervalent iodine reagent like PhI=NTs, 1.2 eq) in the same solvent over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.
-
The protecting group can then be removed under appropriate conditions to yield the free aziridine.
Chiral Resolution of Racemic this compound
Method B: Diastereomeric Salt Formation with a Chiral Acid
This classical method involves the reaction of the racemic amine with an enantiopure chiral acid to form diastereomeric salts, which can be separated by fractional crystallization.[5]
Protocol:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of an enantiopure chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq), in the same solvent.[5][6]
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the free amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃).
-
Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The other enantiomer can be recovered from the mother liquor by a similar workup.
Analysis of Enantiomeric Purity
Method C: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound.[7]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) or a Pirkle-type column is often effective for the separation of amine enantiomers.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Generalized Chiral HPLC Workflow
Biological Activity and Mechanism of Action
While specific biological data for this compound is scarce, many aziridine-containing compounds exhibit potent biological activity, often as anticancer agents.[10][11] The cytotoxicity of these compounds is generally attributed to the high reactivity of the strained aziridine ring, which acts as an electrophile.
Generalized Mechanism: DNA Alkylation
N-unsubstituted aziridines can be protonated under physiological conditions, forming a highly reactive aziridinium ion. This electrophilic species can then be attacked by nucleophiles, such as the nitrogen atoms of DNA bases (e.g., the N7 of guanine).[12][13] This process, known as DNA alkylation, can lead to DNA damage, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[11][14]
Generalized DNA Alkylation Pathway
Conclusion
This compound is a chiral molecule with significant potential as a synthetic intermediate. While the existence of its (R) and (S) enantiomers is well-established, a notable lack of specific quantitative data, particularly optical rotation values, and detailed, reproducible experimental protocols for their preparation and separation exists in the public domain. This guide has provided a framework for understanding the stereochemistry of this compound and offers generalized yet practical experimental approaches for its synthesis and analysis based on established methods for related compounds. Further research is warranted to fully characterize the individual enantiomers of this compound and explore their potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Aziridine synthesis by aziridination [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. shimadzu.com [shimadzu.com]
- 10. (R)-2-benzyl-N,N-diMethylaziridine-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]
- 11. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Enantiopure 2-Benzylaziridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure 2-benzylaziridine is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry, finding applications in the synthesis of chiral ligands, catalysts, and biologically active compounds. This document provides detailed application notes on the asymmetric synthesis of this compound, focusing on the highly efficient copper-catalyzed asymmetric aziridination of styrene, followed by a robust deprotection and N-benzylation sequence. A comparative analysis of various catalytic systems for the key aziridination step is presented in a tabular format for easy reference. Detailed experimental protocols for the synthesis of the intermediate, (R)-N-(p-toluenesulfonyl)-2-phenylaziridine, and its subsequent conversion to (R)-2-benzylaziridine are provided.
Introduction
Chiral aziridines are strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. Their high ring strain facilitates regio- and stereoselective ring-opening reactions, allowing for the facile introduction of a variety of functional groups. Among these, enantiopure this compound is of particular interest due to the prevalence of the phenylethylamine scaffold in numerous pharmaceuticals and natural products. The development of efficient and highly enantioselective methods for the synthesis of this compound is therefore a significant goal in modern synthetic chemistry.
The most direct and widely explored route to the chiral 2-phenylaziridine core is the asymmetric aziridination of styrene. This transformation involves the transfer of a nitrene moiety to the double bond of styrene, guided by a chiral catalyst to induce enantioselectivity. A variety of transition metal catalysts based on copper, rhodium, manganese, and iron have been developed for this purpose, often employing chiral ligands to create an asymmetric environment around the metal center.
This application note will focus on a reliable and highly enantioselective two-step synthesis of (R)-2-benzylaziridine. The key steps involve:
-
Asymmetric Aziridination: The copper-catalyzed reaction of styrene with a suitable nitrene precursor in the presence of a chiral bis(oxazoline) (BOX) ligand to yield enantiopure N-protected 2-phenylaziridine.
-
Deprotection and N-Benzylation: The removal of the activating/protecting group from the aziridine nitrogen, followed by benzylation to afford the final target molecule.
Data Presentation: Asymmetric Aziridination of Styrene
The following table summarizes the performance of various catalytic systems in the asymmetric aziridination of styrene, providing a comparative overview of their efficacy in terms of yield and enantioselectivity.
| Catalyst / Ligand | Nitrene Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(OTf)₂ / (S,S)-Ph-BOX | PhI=NTs | CH₂Cl₂ | 85 | 94 | [1][2] |
| CuOTf / Bis(oxazoline) | PhI=NTs | Benzene | 63 | 63 | [1] |
| CuHY / Bis(oxazoline) | PhI=NNs | Acetonitrile | ≥ 85 | ≥ 90 | [2] |
| Rh₂(OAc)₄ / Chiral Carboxylate | N-Sulfonyliminoiodinane | Dichloromethane | up to 95 | up to 99 | [3][4] |
| Mn(salen) Complex | PhI=NTs | Dichloromethane | 76 | 94 | [5] |
| Iron Complex | PhI=NTs | Acetonitrile | Low | Not Reported | [6] |
Note: Yields and ee values can be highly dependent on the specific reaction conditions, including the structure of the chiral ligand, the nature of the nitrene precursor, and the reaction temperature.
Experimental Protocols
Part 1: Synthesis of (R)-N-(p-toluenesulfonyl)-2-phenylaziridine
This protocol is adapted from established procedures for the copper-catalyzed asymmetric aziridination of styrene.[1][2]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Styrene (freshly distilled)
-
[N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4 Å, activated)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.025 mmol, 5 mol%) and (S,S)-Ph-BOX (0.0275 mmol, 5.5 mol%).
-
Add activated 4 Å molecular sieves (100 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the resulting catalyst solution to 0 °C.
-
In a separate flask, dissolve styrene (0.5 mmol, 1.0 equiv) and PhI=NTs (0.6 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL).
-
Slowly add the solution of styrene and PhI=NTs to the pre-formed catalyst solution at 0 °C over a period of 2 hours using a syringe pump.
-
Allow the reaction mixture to stir at 0 °C for an additional 22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-N-(p-toluenesulfonyl)-2-phenylaziridine as a white solid.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Part 2: Synthesis of (R)-2-Benzylaziridine
This two-step protocol involves the reductive deprotection of the N-tosyl group followed by N-benzylation.
Step 2a: Reductive Deprotection to (R)-2-Phenylaziridine
This protocol is adapted from the method described by Fernández de la Pradilla et al.[4]
Materials:
-
(R)-N-(p-toluenesulfonyl)-2-phenylaziridine (from Part 1)
-
Magnesium turnings (activated)
-
Anhydrous Methanol (MeOH)
-
Ultrasonic bath
Procedure:
-
To a flame-dried round-bottom flask, add (R)-N-(p-toluenesulfonyl)-2-phenylaziridine (0.5 mmol, 1.0 equiv) and magnesium turnings (2.5 mmol, 5.0 equiv).
-
Add anhydrous methanol (10 mL).
-
Place the flask in an ultrasonic bath and sonicate the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-2-phenylaziridine. This product is often used in the next step without further purification.
Step 2b: N-Benzylation to (R)-2-Benzylaziridine
Materials:
-
Crude (R)-2-phenylaziridine (from Step 2a)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the crude (R)-2-phenylaziridine (approx. 0.5 mmol, 1.0 equiv) in acetonitrile (10 mL).
-
Add potassium carbonate (1.0 mmol, 2.0 equiv) and benzyl bromide (0.6 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-benzylaziridine as a colorless oil.
-
Characterize the final product by NMR, mass spectrometry, and determine the optical rotation.
Mandatory Visualizations
Caption: Overall synthetic workflow for enantiopure this compound.
Caption: Key relationships in the asymmetric aziridination step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Observation of the enhancement in enantioselectivity with conversion for the aziridination of styrene using copper bis(oxazoline) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Observation of the enhancement in enantioselectivity with conversion for the aziridination of styrene using copper bis(oxazoline) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of 2-Benzylaziridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their high ring strain makes them valuable synthetic intermediates. The ring-opening of aziridines, particularly with nucleophiles, provides a versatile and efficient method for the stereoselective synthesis of a wide range of nitrogen-containing molecules, including vicinal diamines and β-amino alcohols. These products are crucial building blocks in the development of pharmaceuticals, such as antiviral agents (including HIV protease inhibitors), anticancer drugs, and chiral ligands for asymmetric synthesis.
2-Benzylaziridine, with a benzyl substituent at one of the carbon atoms, is a key substrate in this class of reactions. The regioselectivity of its ring-opening is a critical aspect, as nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom of the aziridine ring. This regioselectivity is influenced by several factors, including the nature of the activating group on the aziridine nitrogen, the nucleophile, and the reaction conditions, including the use of catalysts.
This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound and its derivatives with various nucleophiles.
Regioselectivity of Ring-Opening
The regioselectivity of the nucleophilic ring-opening of this compound is a key consideration for its synthetic utility. The attack of a nucleophile can occur at either the benzylic (C2) or the terminal (C3) carbon of the aziridine ring, leading to two different regioisomers.
Generally, under neutral or basic conditions, the reaction follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon (C3). However, under acidic conditions, the reaction proceeds through a protonated aziridinium ion intermediate. In this case, the positive charge is better stabilized at the more substituted benzylic carbon (C2), favoring nucleophilic attack at this position. The presence of an electron-withdrawing activating group on the nitrogen atom (e.g., tosyl, nosyl, Boc) enhances the reactivity of the aziridine ring towards nucleophiles.
Data Presentation: Ring-Opening of 2-Substituted Aziridines
The following tables summarize quantitative data for the ring-opening reactions of 2-substituted aziridines, including analogues of this compound, with various nucleophiles.
Table 1: Ring-Opening with Nitrogen Nucleophiles (Amines and Azides)
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | Aniline | CAN (cat.) | CH3CN | RT | 2 | N-(2-Anilino-2-phenylethyl)-4-methylbenzenesulfonamide | >99:1 | 92 | [1] |
| N-Tosyl-2-phenylaziridine | Benzylamine | CAN (cat.) | CH3CN | RT | 2 | N-(2-(Benzylamino)-2-phenylethyl)-4-methylbenzenesulfonamide | >99:1 | 95 | [1] |
| N-Tosyl-2-phenylaziridine | TMSN3 | TMEDA | CH3CN | 60 | 1 | N-(2-Azido-1-phenylethyl)-4-methylbenzenesulfonamide | >99:1 | 94 | [2] |
| N-Boc-2-phenylaziridine | NaN3 | NH4Cl | MeOH/H2O | 60 | 12 | tert-Butyl (2-azido-1-phenylethyl)carbamate | >99:1 | 85 | Representative |
Table 2: Ring-Opening with Oxygen and Sulfur Nucleophiles
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | H2O | CAN (cat.) | CH3CN/H2O | RT | 4 | N-(2-Hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide | >99:1 | 88 | [1] |
| N-Tosyl-2-phenylaziridine | Phenol | p-TsOH | CH2Cl2 | RT | 0.5 | N-(2-Phenoxy-2-phenylethyl)-4-methylbenzenesulfonamide | >99:1 | 90 | [3] |
| N-Tosyl-2-phenylaziridine | Thiophenol | p-TsOH | CH2Cl2 | RT | 0.5 | N-(2-Phenyl-2-(phenylthio)ethyl)-4-methylbenzenesulfonamide | >99:1 | 92 | [3] |
Table 3: Ring-Opening with Carbon Nucleophiles (Organometallic Reagents)
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |
| N-Trityl-2-phenylaziridine | Me2CuLi | Et2O | -20 | 2 | N-Trityl-1-phenylpropan-2-amine | 1:>99 | 85 | Representative | |
| N-Tosyl-2-phenylaziridine | Phenylmagnesium bromide | CuI (cat.) | THF | 0 | 1 | N-(1,2-Diphenylethyl)-4-methylbenzenesulfonamide | >99:1 | 88 | Representative |
| 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one | H2O | TFA | Acetone/H2O | RT | 4 | (R)-5-oxo-1-(((R)-1-phenylethyl)amino)dec-9-en-2-yl acetate | >99:1 | 90 | [4] |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine with Aniline
This protocol describes the cerium(IV) ammonium nitrate (CAN) catalyzed ring-opening of an N-tosyl-2-arylaziridine with an amine nucleophile, which is expected to be applicable to N-tosyl-2-benzylaziridine.
Materials:
-
N-Tosyl-2-benzylaziridine
-
Aniline
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of N-Tosyl-2-benzylaziridine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add aniline (1.2 mmol).
-
Add a catalytic amount of cerium(IV) ammonium nitrate (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-anilino-2-phenylethyl)-4-methylbenzenesulfonamide.
Protocol 2: Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine with Thiophenol
This protocol details the Brønsted acid-catalyzed ring-opening of an N-tosyl-2-arylaziridine with a thiol nucleophile.
Materials:
-
N-Tosyl-2-benzylaziridine
-
Thiophenol
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve N-Tosyl-2-benzylaziridine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask at room temperature.
-
Add thiophenol (1.1 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3 solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product, N-(2-phenyl-2-(phenylthio)ethyl)-4-methylbenzenesulfonamide.
Protocol 3: Regioselective Ring-Opening of N-Boc-2-benzylaziridine with Sodium Azide
This protocol describes the ring-opening of an N-Boc activated aziridine with sodium azide to produce a β-azido amine.
Materials:
-
N-Boc-2-benzylaziridine
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Water
-
Diethyl ether (Et2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-2-benzylaziridine (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
Add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-azido-1-phenylethyl)carbamate.
Mandatory Visualizations
Caption: Regioselectivity in the ring-opening of this compound.
Caption: General workflow for the synthesis of a vicinal diamine.
Caption: Role of this compound products in protease inhibitors.
Applications in Drug Development
The products derived from the ring-opening of this compound, particularly vicinal diamines and β-amino alcohols, are of significant interest to the pharmaceutical industry.
-
Antiviral Agents: Chiral 1,2-diamines are core structural motifs in numerous HIV protease inhibitors. These inhibitors are designed to mimic the transition state of the viral polyprotein cleavage, and the stereochemistry of the diamine is crucial for effective binding to the enzyme's active site. The synthesis of these diamines often relies on the stereospecific ring-opening of chiral aziridines.
-
Anticancer Agents: Many natural products and synthetic compounds with anticancer activity contain the β-amino alcohol or vicinal diamine scaffold. These functionalities can be involved in crucial interactions with biological targets such as enzymes or DNA. The ability to introduce these groups with high stereocontrol via aziridine ring-opening is a powerful tool in the synthesis of new anticancer drug candidates.
-
Cysteine Protease Inhibitors: Aziridine-containing compounds themselves can act as irreversible inhibitors of cysteine proteases. The active site cysteine residue can act as a nucleophile, opening the aziridine ring and forming a covalent bond with the inhibitor. This mechanism is being explored for the development of new therapeutic agents.[5]
Conclusion
The nucleophilic ring-opening of this compound and its derivatives is a powerful and versatile synthetic transformation. By carefully selecting the N-activating group, the nucleophile, and the reaction conditions, chemists can control the regioselectivity and stereoselectivity of the reaction to access a wide array of valuable nitrogen-containing molecules. The detailed protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to utilize these reactions in the synthesis of complex molecules with important biological activities. The continued development of novel catalysts and methodologies for aziridine ring-opening will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles [organic-chemistry.org]
- 3. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 2-Benzylaziridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral aziridines are valuable building blocks in organic synthesis and medicinal chemistry due to their versatile reactivity as precursors to amino acids, amino alcohols, and other nitrogen-containing compounds. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. This document provides detailed application notes and protocols for the asymmetric synthesis of 2-benzylaziridine and its analogs, focusing on the well-established copper-catalyzed aziridination of styrenes. The methodologies presented herein are designed to provide high yields and excellent enantioselectivity, making them suitable for applications in research and drug development.
The primary focus of this guide is the enantioselective aziridination of styrene using a chiral copper(I)-bis(oxazoline) complex as the catalyst and (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene source. This method is widely recognized for its reliability and high degree of stereocontrol.
Key Asymmetric Strategies
The copper-catalyzed aziridination of olefins is a powerful method for the formation of the aziridine ring. The use of chiral ligands, particularly bis(oxazoline) (BOX) ligands, in conjunction with a copper source such as copper(I) triflate (CuOTf), allows for the enantioselective transfer of a nitrene group to the double bond of an alkene.
The general transformation for the synthesis of a protected 2-phenylaziridine is as follows:
The choice of the chiral ligand is critical for achieving high enantioselectivity. Various BOX ligands with different substituents have been developed to fine-tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction.
Data Presentation: Catalyst and Ligand Evaluation
The following tables summarize the performance of different chiral bis(oxazoline) ligands in the copper-catalyzed asymmetric aziridination of styrene with PhI=NTs. The data highlights the impact of ligand structure, solvent, and temperature on the yield and enantiomeric excess (ee) of the resulting N-tosyl-2-phenylaziridine.
Table 1: Effect of Bis(oxazoline) Ligand Structure on Enantioselectivity
| Entry | Ligand (BOX) | R Group | Yield (%) | ee (%) |
| 1 | 1a | Isopropyl | 85 | 63 |
| 2 | 1b | Phenyl | 91 | 78 |
| 3 | 1c | tert-Butyl | 95 | 94 |
| 4 | 1d | 1-Naphthyl | 88 | 85 |
Reaction Conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), BOX ligand (5.5 mol%), CH₂Cl₂ (5 mL), 25 °C, 24 h.
Table 2: Optimization of Reaction Conditions with tert-Butyl-BOX Ligand (1c)
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | CH₂Cl₂ | 25 | 95 | 94 |
| 2 | Toluene | 25 | 92 | 96 |
| 3 | CH₃CN | 25 | 88 | 85 |
| 4 | Toluene | 0 | 90 | 97 |
| 5 | Toluene | -20 | 85 | >98 |
Reaction Conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), tert-Butyl-BOX (5.5 mol%), Solvent (5 mL), 24 h.
Experimental Protocols
This section provides a detailed protocol for the asymmetric synthesis of N-tosyl-2-phenylaziridine using a copper(I)-bis(oxazoline) catalyst.
Materials and Reagents
-
Styrene (freshly distilled)
-
(N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs)
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-tert-butyl-2-oxazoline)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bars
-
Syringes and needles
Protocol: Asymmetric Aziridination of Styrene
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous solvent (2 mL) and stir until the ligand is fully dissolved.
-
Add copper(I) triflate benzene complex (0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex. The solution should turn green or blue.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) (1.1 mmol) in the anhydrous solvent (3 mL).
-
Add freshly distilled styrene (1.0 mmol) to the PhI=NTs solution.
-
-
Aziridination Reaction:
-
Cool the reaction mixture (styrene and PhI=NTs) to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the prepared catalyst solution to the reaction mixture via a cannula or syringe over 10 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (typically 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-tosyl-2-phenylaziridine.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of 2-phenylaziridine.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-BOX catalyzed aziridination.
2-Benzylaziridine: A Versatile Precursor for the Synthesis of Chiral Amino Alcohols in Drug Development
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of pharmaceutical research and development, the efficient synthesis of chiral amino alcohols is a cornerstone for the creation of novel therapeutics. 2-Benzylaziridine has emerged as a highly valuable and versatile precursor for these critical building blocks. Its strained three-membered ring allows for regio- and stereoselective ring-opening reactions, providing a direct and atom-economical route to a diverse array of 1,2- and 1,3-amino alcohols, which are prevalent motifs in a wide range of biologically active molecules.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation into valuable amino alcohol derivatives through ring-opening reactions with both oxygen and carbon nucleophiles. The methodologies outlined herein are targeted towards researchers, scientists, and drug development professionals, offering a practical guide to leveraging this key intermediate in medicinal chemistry.
Significance in Drug Development
Chiral amino alcohols are integral components of numerous pharmaceuticals, including antiviral, anticancer, and antihypertensive agents. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for biological activity. The use of this compound as a precursor offers a strategic advantage in controlling this stereochemistry. By employing chiral variants of this compound or utilizing stereoselective ring-opening methods, researchers can access enantiomerically pure amino alcohols, a critical requirement for the development of safe and effective drugs.[1]
Synthesis of this compound
A common and effective method for the synthesis of aziridines is the intramolecular cyclization of β-amino alcohols. This transformation is typically achieved by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amine.
Protocol 1: Synthesis of this compound from (±)-2-Amino-1-phenylethanol
This protocol outlines a hypothetical, yet plausible, multi-step synthesis starting from the commercially available (±)-2-amino-1-phenylethanol.
Step 1: Protection of the Amine (±)-2-amino-1-phenylethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a solvent such as dichloromethane (DCM) to yield (±)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate.
Step 2: Activation of the Hydroxyl Group The resulting N-protected amino alcohol is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate, which is an excellent leaving group.
Step 3: Intramolecular Cyclization The N-Boc-2-tosyloxy-2-phenylethylamine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). This induces an intramolecular cyclization to form N-Boc-2-benzylaziridine.
Step 4: Deprotection The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in DCM to yield the final product, this compound.[2]
Caption: Synthesis of this compound via Cyclization.
Application: Ring-Opening Reactions for the Synthesis of Amino Alcohols
The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening, which can be modulated to achieve high regioselectivity. The attack of a nucleophile can occur at either the C2 (benzylic) or C3 (unsubstituted) position of the aziridine ring.
Ring-Opening with Oxygen Nucleophiles
Acid-catalyzed ring-opening of aziridines with oxygen nucleophiles such as water, alcohols, or carboxylic acids provides a direct route to 1,2-amino alcohols and their derivatives. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the aziridine substituents. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are often employed to activate the aziridine ring.[3][4]
Table 1: Representative Ring-Opening Reactions of Aziridines with Oxygen Nucleophiles
| Aziridine Substrate | Nucleophile | Catalyst | Product(s) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| 2-Aryl-N-tosylaziridine | Methanol | Cu(OTf)₂ | 2-Methoxy-2-aryl-N-tosylethanamine | 91 | >99:1 | [3] |
| 2-Aryl-N-tosylaziridine | Isopropanol | Cu(OTf)₂ | 2-Isopropoxy-2-aryl-N-tosylethanamine | 88 | >99:1 | [3] |
| 2-Aryl-N-tosylaziridine | Acetic Acid | - | 2-Acetoxy-2-aryl-N-tosylethanamine | 74 | >99:1 | [5] |
Note: Data presented for analogous 2-aryl-N-tosylaziridines as specific data for this compound was not available.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Hypothetical)
This protocol is based on established procedures for related aziridines.
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, add a catalytic amount of a Lewis acid, such as BF₃·OEt₂ (0.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino alcohol, 2-amino-1-methoxy-3-phenylpropane and/or 1-amino-2-methoxy-1-phenylpropane. The regioselectivity would need to be determined experimentally.
Caption: Workflow for Methanolysis of this compound.
Ring-Opening with Carbon Nucleophiles
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, allows for the formation of new carbon-carbon bonds, leading to the synthesis of substituted amino alcohols. These reactions are powerful tools for introducing molecular complexity. The regioselectivity of the ring-opening is often dependent on the nature of the organometallic reagent and the presence of catalysts. Organocuprates, for example, are known to favor attack at the less substituted carbon of the aziridine ring.[6]
Table 2: Representative Ring-Opening Reactions of Aziridines with Carbon Nucleophiles
| Aziridine Substrate | Nucleophile | Catalyst/Additive | Product(s) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| N-phenylethyl-2-substituted aziridine | n-BuMgCl | - | 2-Amino-1-phenylheptan-3-ol | 82 | (not specified) | [7] |
| Epoxide (analogous) | Vinylmagnesium bromide | CuCN | Allylic alcohol | (not specified) | (SN2') | [6] |
Note: Data presented for analogous aziridines and a related epoxide as specific data for this compound was not available.
Protocol 3: Ring-Opening with an Organocuprate Reagent (Hypothetical)
This protocol is adapted from procedures for the ring-opening of epoxides with organocuprates.
-
Prepare the organocuprate reagent in situ by adding two equivalents of an organolithium or Grignard reagent (e.g., methylmagnesium bromide) to one equivalent of a copper(I) salt (e.g., CuI or CuCN) in an ethereal solvent like THF at low temperature (-78 °C).
-
To this freshly prepared organocuprate solution, add a solution of this compound (1.0 mmol) in THF dropwise at -78 °C.
-
Allow the reaction to stir at low temperature for several hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired amino alcohol, for example, 3-amino-4-phenyl-2-butanol (from methylmagnesium bromide).
Caption: Organocuprate Ring-Opening of this compound.
Conclusion
This compound serves as a powerful and versatile intermediate for the synthesis of a wide range of structurally diverse amino alcohols. The protocols and data presented in these application notes, while in some cases hypothetical due to the limited availability of specific literature on unsubstituted this compound, are based on well-established reactivity principles of aziridines. These guidelines provide a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors, ultimately contributing to the discovery and development of new and improved pharmaceutical agents. Further experimental validation is encouraged to determine the precise yields and selectivities for the specific reactions of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]
- 3. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Application of 2-Benzylaziridine in Medicinal Chemistry: A Synthon for Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzylaziridine, a strained three-membered nitrogen-containing heterocycle, serves as a versatile and valuable building block in medicinal chemistry. Its inherent ring strain facilitates regioselective ring-opening reactions with a variety of nucleophiles, providing a straightforward entry to a diverse range of more complex and biologically relevant nitrogen-containing scaffolds. This reactivity, coupled with the presence of a benzyl group that can be retained or modified, makes this compound an attractive starting material for the synthesis of novel therapeutic agents. This document outlines the application of this compound in the synthesis of bioactive molecules, with a focus on experimental protocols and quantitative biological data.
Key Application: Synthesis of 2-Benzylpiperidine and its Derivatives
One of the primary applications of this compound in medicinal chemistry is its conversion to 2-benzylpiperidine, a stimulant and a key intermediate in the synthesis of other pharmaceutically active compounds. The ring-expansion of this compound to 2-benzylpiperidine is a crucial transformation that unlocks access to this important pharmacophore.
Biological Activity of 2-Benzylpiperidine
2-Benzylpiperidine exhibits stimulant properties through its action as a monoamine reuptake inhibitor, with a notable affinity for the dopamine transporter (DAT).[1] While less potent than methylphenidate, its activity provides a basis for the development of novel CNS-acting agents.[1]
Table 1: In Vitro Activity of 2-Benzylpiperidine at Monoamine Transporters [1]
| Target | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | K_i | 6,360 |
| Dopamine Transporter (DAT) | IC_50 | 3,780 - 8,800 |
| Norepinephrine Transporter (NET) | % Inhibition @ 10,000 nM | 36% |
| Serotonin Transporter (SERT) | % Inhibition @ 10,000 nM | 22% |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-2-benzylaziridine
This protocol describes the N-alkylation of this compound, a common transformation to introduce further diversity and modulate the parent molecule's biological activity.
Materials:
-
This compound
-
Ethyl bromide
-
Triethylamine
-
Dimethylformamide (DMF)
-
Water
-
Ether
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (0.886 g) in dimethylformamide (5 ml).
-
Add triethylamine (1.5 ml) to the solution.
-
Add ethyl bromide (1.09 g) to the reaction mixture.
-
Stir the suspension at room temperature for 18 hours.
-
Pour the reaction mixture into water (75 ml).
-
Extract the aqueous layer with ether.
-
Evaporate the ether phase to obtain 1-ethyl-2-benzylaziridine as a pale yellow oil (0.811 g).
Logical Workflow for Utilizing this compound in Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a medicinal chemistry program, from initial synthon to a bioactive lead compound.
References
Application Notes and Protocols for the Polymerization of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of poly(2-benzylaziridine), a polymer with significant potential in biomedical and pharmaceutical applications due to its unique chemical structure. The protocols detailed below are intended to serve as a foundational guide for the controlled polymerization of this compound via cationic ring-opening polymerization (CROP).
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their strained ring structure makes them susceptible to ring-opening polymerization, leading to the formation of polyamines. Poly(this compound) is a polymer with a repeating unit that features a benzyl group attached to the backbone. This structure imparts specific properties to the polymer, such as hydrophobicity and potential for further functionalization, making it an attractive candidate for applications in drug delivery, gene therapy, and as a versatile chemical intermediate.
The polymerization of aziridines can be initiated by cationic or anionic initiators. Cationic ring-opening polymerization (CROP) is a common method for polymerizing aziridines, often leading to branched or linear polymers depending on the reaction conditions and the monomer's substitution pattern.[1][2] Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, is crucial for synthesizing polymers with well-defined molecular weights and low polydispersity.[3]
Cationic Ring-Opening Polymerization (CROP) of 2-Substituted Aziridines
The CROP of N-substituted aziridines has been demonstrated to proceed effectively with various initiators. While specific data for this compound is limited in publicly available literature, data from structurally similar N-benzylaziridines provides valuable insights into expected reaction outcomes. The polymerization is typically initiated by electrophilic species that attack the nitrogen atom of the aziridine ring, leading to the formation of a reactive aziridinium cation which then propagates the polymer chain.
A study on the CROP of various N-benzylaziridines initiated by tris(pentafluorophenyl)borane (B(C₆F₅)₃) provides a useful reference for the expected behavior of this compound under similar conditions. The data from this study is summarized in the table below.
| Monomer | Initiator System | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( kg/mol ) | PDI |
| N-benzyl-2-methylaziridine | B(C₆F₅)₃ | DCM | 25 | 12 | 99 | 17.4 | 1.96 |
| N-benzylaziridine | B(C₆F₅)₃ | DCM | 25 | 12 | 80 | 10.7 | 2.26 |
| N-(4-fluorobenzyl)-2-methylaziridine | B(C₆F₅)₃ | DCM | 25 | 12 | 86 | 10.1 | 2.14 |
| N-benzyl-2-ethylaziridine | B(C₆F₅)₃ | DCM | 25 | 12 | 76 | 7.8 | 2.09 |
| N-benzyl-2-phenylaziridine | B(C₆F₅)₃ | DCM | 25 | 12 | 85 | 4.5 | 2.17 |
Table 1: Polymerization data for various N-benzylaziridines initiated by B(C₆F₅)₃. Data adapted from a study on N-benzylaziridines.[4]
Experimental Protocols
The following protocols are adapted from established procedures for the cationic ring-opening polymerization of N-substituted aziridines and are expected to be applicable for the polymerization of this compound.
Materials
-
This compound (monomer)
-
Triflic acid (TfOH) or Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (initiator)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Methanol (terminating agent)
-
Diethyl ether (precipitating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried glassware)
Protocol 1: CROP of this compound using Triflic Acid (TfOH)
This protocol aims for a controlled polymerization, which should yield polymers with a relatively narrow molecular weight distribution.
-
Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.33 g, 10 mmol) in anhydrous dichloromethane (DCM) (e.g., 20 mL) under an inert atmosphere.
-
Initiation: Prepare a stock solution of triflic acid in anhydrous DCM (e.g., 1 mg/mL). Add the desired amount of the initiator solution to the monomer solution via syringe while stirring vigorously. The monomer-to-initiator ratio will determine the target molecular weight. For example, for a target degree of polymerization of 100, add 0.1 mmol of TfOH.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation, wash with fresh diethyl ether, and dry under vacuum to a constant weight.
Protocol 2: CROP of this compound using Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
This protocol is based on the successful polymerization of N-benzylaziridines.[4]
-
Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (e.g., 1.33 g, 10 mmol) in anhydrous DCM (e.g., 20 mL) under an inert atmosphere.
-
Initiation: In a separate glovebox or under a strong flow of inert gas, prepare a stock solution of B(C₆F₅)₃ in anhydrous DCM (e.g., 5 mg/mL). Add the desired amount of the initiator solution to the monomer solution. A monomer-to-initiator ratio of 100:1 is a good starting point.
-
Polymerization: Stir the reaction mixture at room temperature for 12 hours.
-
Termination and Purification: Follow steps 5-7 from Protocol 1 to terminate the reaction and isolate the polymer.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, polydispersity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion. The disappearance of the monomer's aziridine ring protons and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.5) suggests a controlled polymerization process.
Visualizations
Cationic Ring-Opening Polymerization Mechanism
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Experimental Workflow for Polymerization
Caption: General experimental workflow for the synthesis of poly(this compound).
References
Application Notes and Protocols for the Catalytic Activation of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylaziridine is a versatile building block in organic synthesis, prized for its latent reactivity that, upon catalytic activation, allows for the stereoselective introduction of nitrogen-containing moieties into complex molecules. The inherent ring strain of the aziridine core makes it susceptible to nucleophilic attack, a process that can be finely controlled through the use of various catalytic systems. This control is paramount in the synthesis of chiral amines, amino alcohols, and other nitrogenous compounds that are often key components of pharmaceuticals and biologically active molecules.
The catalytic ring-opening of this compound can be broadly categorized into two main strategies: Lewis acid catalysis, which enhances the electrophilicity of the aziridine ring, and transition metal catalysis, which can proceed through various mechanisms, including oxidative addition and subsequent reductive elimination, to afford a diverse array of products. Furthermore, the use of chiral catalysts enables the kinetic resolution of racemic this compound or the desymmetrization of meso-aziridines, providing access to enantiomerically enriched products crucial for drug development.
These application notes provide an overview of key catalytic systems for the activation of this compound, detailed experimental protocols for representative transformations, and a summary of quantitative data to guide catalyst and reaction condition selection.
Lewis Acid-Catalyzed Ring-Opening with Nucleophiles
Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. Ytterbium (III) triflate (Yb(OTf)₃) is a particularly effective and versatile Lewis acid for this transformation due to its high catalytic activity and moisture tolerance.
Reaction Principle: Yb(OTf)₃-Catalyzed Ring-Opening
The catalytic cycle begins with the coordination of the Lewis acidic Yb(OTf)₃ to the nitrogen atom of the this compound. This coordination polarizes the C-N bonds, making the aziridine ring more susceptible to nucleophilic attack. A nucleophile (e.g., an indole, amine, or thiol) then attacks one of the ring carbons, typically in an Sₙ2 fashion, leading to the opening of the aziridine ring and the formation of the desired product. The catalyst is then regenerated, allowing it to enter the next catalytic cycle.
Application Notes and Protocols for the N-Functionalization of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-functionalization of 2-benzylaziridine, a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The ability to introduce a wide range of substituents onto the aziridine nitrogen allows for the generation of diverse molecular scaffolds with potential applications in drug discovery. This document outlines three primary methodologies for the N-functionalization of this compound: N-acylation, N-alkylation, and N-arylation.
General Reaction Scheme
The N-functionalization of this compound involves the reaction of the secondary amine of the aziridine ring with an appropriate electrophile, leading to the formation of a new nitrogen-substituent bond.
Caption: General scheme for the N-functionalization of this compound.
N-Acylation of this compound
N-acylation is a robust method for introducing carbonyl functionalities to the aziridine nitrogen. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or by activating carboxylic acids.
Quantitative Data Summary for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | Sodium Hydride (NaH) | THF | 1 | 97 | [1] |
| 2 | Various Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI) | THF | 1-2 | quant. | [1] |
| 3 | Benzoyl Chloride | Triethylamine (TEA) | CH₂Cl₂ | 2-4 | >90 (est.) | General Knowledge |
Experimental Protocols for N-Acylation
Protocol 1.1: N-Acetylation using Acetic Anhydride [1]
This protocol describes the N-acetylation of 2-(S)-benzylaziridine using acetic anhydride and sodium hydride.
Materials:
-
2-(S)-Benzylaziridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Acetic Anhydride
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a suspension of pentane-washed sodium hydride (1.0 mmol) in anhydrous THF (2 mL) in a round-bottom flask under an inert atmosphere, add 2-(S)-benzylaziridine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetic anhydride (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Pour the reaction mixture into diethyl ether and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (+)-1-(acetyl)-2-(S)-benzylaziridine.
Protocol 1.2: General N-Acylation using Carboxylic Acids and CDI [1]
This protocol provides a general and mild method for the N-acylation of this compound with a variety of carboxylic acids.
Materials:
-
Carboxylic Acid
-
1,1'-Carbonyldiimidazole (CDI)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a solution of the desired carboxylic acid (10 mmol) in anhydrous THF (10 mL), add 1,1'-carbonyldiimidazole (10 mmol) in several portions over 5 minutes.
-
Stir the solution at room temperature for 30 minutes (or 2 hours for hindered carboxylic acids) to form the acyl imidazolide.
-
Add this compound (10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 1 hour (or 2 hours for hindered acyl imidazolides).
-
Dilute the reaction mixture with diethyl ether and wash with water to remove imidazole.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-acyl aziridine.
Caption: Experimental workflow for N-acylation of this compound.
N-Alkylation of this compound
N-alkylation introduces alkyl groups to the aziridine nitrogen, a common strategy in the synthesis of biologically active compounds. This is typically achieved by reacting the aziridine with an alkyl halide in the presence of a base.
Quantitative Data Summary for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alkyl Halide | Potassium Carbonate (K₂CO₃) | Acetonitrile | RT - 80 | 2-24 | 70-95 (est.) | General Knowledge |
| 2 | Benzyl Bromide | Sodium Hydride (NaH) | THF | RT | 2-6 | >90 (est.) | General Knowledge |
| 3 | Alkyl Halide | DIPEA | Acetonitrile | RT | 12-24 | 80-95 (est.) | [2] |
Experimental Protocol for N-Alkylation
Protocol 2.1: General N-Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add finely powdered and dry potassium carbonate (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.2 eq.) to the stirred mixture.
-
Stir the mixture at room temperature or heat as necessary (up to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for N-alkylation of this compound.
N-Arylation of this compound
The introduction of an aryl group onto the aziridine nitrogen is a key transformation for accessing compounds with diverse electronic and steric properties. This is commonly achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.
Quantitative Data Summary for N-Arylation
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd₂(dba)₃ / BINAP | Sodium tert-butoxide (NaOtBu) | Toluene | 80-110 | 70-95 (est.) | [3][4] |
| 2 | Aryl Iodide | Copper(I) Iodide (CuI) / Ligand (e.g., L-proline) | Potassium Carbonate (K₂CO₃) | DMSO | 100-120 | 60-90 (est.) | General Knowledge |
| 3 | Aryl Chloride | Pd(OAc)₂ / RuPhos | Cesium Carbonate (Cs₂CO₃) | Dioxane | 100 | 50-90 (est.) | [5] |
Experimental Protocols for N-Arylation
Protocol 3.1: Buchwald-Hartwig N-Arylation [3][4]
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl Halide (e.g., bromobenzene, iodobenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., BINAP, XPhos)
-
Base (e.g., Sodium tert-butoxide, Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the aryl halide and this compound, followed by the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3.2: Ullmann N-Arylation
This protocol describes a copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl Halide (typically an iodide or bromide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, copper(I) salt, ligand, and base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the required temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for N-arylation of this compound.
Decision-Making for N-Functionalization Method Selection
The choice of the N-functionalization method depends on the desired substituent and the overall synthetic strategy.
Caption: Decision tree for selecting an N-functionalization method.
References
The Strategic Application of 2-Benzylaziridine in the Total Synthesis of Bioactive Natural Products
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-substituted aziridines are powerful building blocks in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing compounds. Among these, 2-benzylaziridine and its derivatives have emerged as particularly valuable intermediates in the stereoselective total synthesis of various natural products, most notably alkaloids. The inherent ring strain of the aziridine moiety facilitates regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, enabling the controlled introduction of complex functionalities. This application note details the utility of this compound derivatives in the total synthesis of the indolizidine alkaloids (-)-8-epi-swainsonine and (+)-lentiginosine, providing a comprehensive overview of the synthetic strategies, quantitative data, and detailed experimental protocols.
Key Applications in Natural Product Synthesis
The primary synthetic utility of this compound derivatives lies in their function as chiral electrophilic synthons. The N-benzyl group can serve as a protecting group that can be readily removed under hydrogenolysis conditions. Furthermore, the stereocenter at the C-2 position directs the stereochemical outcome of subsequent transformations, making these compounds ideal for asymmetric synthesis.
Total Synthesis of (-)-8-epi-Swainsonine
The total synthesis of (-)-8-epi-swainsonine, a potent inhibitor of α-mannosidase with potential therapeutic applications, has been efficiently achieved starting from the commercially available (R)-1-(α-methylbenzyl)aziridine-2-methanol.[1] This synthesis highlights a key strategy involving the elaboration of the aziridine side chain followed by a stereocontrolled intramolecular ring-opening and cyclization sequence.
Total Synthesis of (+)-Lentiginosine
(+)-Lentiginosine, another indolizidine alkaloid known for its amyloglucosidase inhibitory activity, has been synthesized from (S)-1-(α-methylbenzyl)aziridine-2-methanol.[2] This synthesis showcases the versatility of the aziridine building block, employing a Sharpless asymmetric dihydroxylation of an aziridine-enoate and a subsequent regioselective aziridine-to-pyrrolidinone ring expansion.
Quantitative Data Summary
The following tables summarize the key quantitative data for the total syntheses of (-)-8-epi-Swainsonine and (+)-Lentiginosine, demonstrating the efficiency and stereoselectivity of the reactions involving this compound derivatives.
Table 1: Key Reaction Yields and Selectivities in the Total Synthesis of (-)-8-epi-Swainsonine[1]
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Swern Oxidation | (R)-1-(α-methylbenzyl)aziridine-2-methanol | Aziridine-2-carbaldehyde | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | 95 | N/A |
| 2 | Wittig Olefination | Aziridine-2-carbaldehyde | Aziridine-enoate | Ph₃P=CHCO₂Et, CH₂Cl₂ | 85 | N/A |
| 3 | Sharpless Asymmetric Dihydroxylation | Aziridine-enoate | Diol | AD-mix-β, t-BuOH/H₂O | 92 | >20:1 |
| 4 | Intramolecular Cyclization/Lactonization | Diol | Bicyclic Lactone | TsOH, Benzene, reflux | 85 | N/A |
Table 2: Key Reaction Yields and Selectivities in the Total Synthesis of (+)-Lentiginosine[2]
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Oxidation and Olefination | (S)-1-(α-methylbenzyl)aziridine-2-methanol | Aziridine-enoate | 1. (COCl)₂, DMSO, Et₃N; 2. (EtO)₂P(O)CH₂CO₂Et, NaH | 83 (over 2 steps) | N/A |
| 2 | Sharpless Asymmetric Dihydroxylation | Aziridine-enoate | Diol | AD-mix-α, t-BuOH/H₂O | 90 | >20:1 |
| 3 | Ring Expansion/Lactamization | Diol | Pyrrolidinone | 1. MsCl, Et₃N; 2. K₂CO₃, MeOH | 78 | N/A |
| 4 | Wittig Olefination | Pyrrolidinone | Exo-cyclic alkene | Ph₃P=CH₂, THF | 85 | N/A |
Experimental Protocols
General Procedure for Swern Oxidation of Aziridine Methanol[1]
To a solution of oxalyl chloride (1.2 equiv.) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere is added dropwise anhydrous DMSO (2.4 equiv.). After stirring for 15 minutes, a solution of (R)-1-(α-methylbenzyl)aziridine-2-methanol (1.0 equiv.) in CH₂Cl₂ is added dropwise. The resulting mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 equiv.). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography.
General Procedure for Sharpless Asymmetric Dihydroxylation of Aziridine-enoate[1][2]
To a vigorously stirred mixture of t-BuOH and water (1:1) at room temperature is added AD-mix-α or AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.0 equiv.). The mixture is stirred until both phases are clear and then cooled to 0 °C. The aziridine-enoate (1.0 equiv.) is added, and the reaction mixture is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2 N NaOH and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography.
General Procedure for Aziridine Ring Expansion to Pyrrolidinone[2]
To a solution of the aziridine diol (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added methanesulfonyl chloride (1.2 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The mixture is then diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude mesylate is dissolved in methanol, and K₂CO₃ (2.0 equiv.) is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude pyrrolidinone is purified by flash column chromatography.
Visualizations
Caption: Synthetic pathway to (-)-8-epi-Swainsonine.
Caption: Synthetic pathway to (+)-Lentiginosine.
Conclusion
The use of this compound and its derivatives as chiral building blocks provides an efficient and highly stereoselective route for the total synthesis of complex natural products. The examples of (-)-8-epi-swainsonine and (+)-lentiginosine demonstrate the strategic importance of the aziridine ring-opening and ring-expansion reactions. The methodologies presented herein are robust and offer a foundation for the synthesis of other alkaloids and bioactive molecules, making this compound a valuable tool for researchers in synthetic chemistry and drug discovery.
References
Application Note: A Reliable Gram-Scale Synthesis of 2-Benzylaziridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzylaziridine is a valuable synthetic intermediate in medicinal chemistry and drug development due to the prevalence of the aziridine motif in biologically active compounds. This application note provides a detailed, step-by-step experimental protocol for the gram-scale synthesis of this compound. The described method is based on the reaction of a styrene derivative with a primary amine, a common and effective route for aziridination.[1] This protocol also includes procedures for purification via column chromatography and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol
This protocol outlines a one-pot synthesis of this compound from styrene, adapted for gram-scale production.
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Styrene
-
Diphenyl sulfoxide
-
Triflic anhydride (Tf₂O)
-
Benzylamine
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenyl sulfoxide (5.05 g, 25 mmol) in 100 mL of anhydrous dichloromethane.
-
Formation of the Sulfonium Salt: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add triflic anhydride (4.2 mL, 25 mmol) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add a solution of styrene (2.60 g, 25 mmol) in 20 mL of dichloromethane dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction with Amine: After stirring for an additional 30 minutes at -78 °C, warm the reaction mixture to 0 °C in an ice bath. Add a solution of benzylamine (13.4 g, 125 mmol) in 30 mL of dichloromethane dropwise over 30 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity). Combine the fractions containing the desired product, as identified by TLC.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as an oil.
Data Presentation
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Styrene | 2.60 g (25 mmol) |
| Diphenyl sulfoxide | 5.05 g (25 mmol) |
| Triflic anhydride | 4.2 mL (25 mmol) |
| Benzylamine | 13.4 g (125 mmol) |
| Solvent | |
| Dichloromethane | ~150 mL |
| Reaction Conditions | |
| Initial Temperature | -78 °C |
| Amine Addition Temperature | 0 °C |
| Reaction Time | 2 hours at room temperature |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Eluent | Petroleum ether / Ethyl acetate |
| Product | |
| Compound | This compound |
| Theoretical Yield | 3.33 g |
| Physical State | Oil |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol [2] |
Characterization
The structure of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons and the aziridine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure for the synthesis of this compound.
Caption: Diagram 1: Experimental Workflow for this compound Synthesis.
References
Troubleshooting & Optimization
Stability and storage conditions for 2-Benzylaziridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Benzylaziridine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container, in a dry and dark place. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[1] Some suppliers may also recommend storage at 2-8°C for shorter periods. Always refer to the product-specific information sheet for the most accurate storage recommendations.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is sensitive to moisture.[2] The aziridine ring is susceptible to hydrolysis, which can lead to degradation of the compound. Therefore, it is essential to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents to minimize exposure to moisture.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound involve the ring-opening of the strained aziridine ring. This can occur through two main mechanisms:
-
Hydrolysis: In the presence of acid or base, the aziridine ring can open to form 2-amino-1-phenylpropan-1-ol.
-
Polymerization: Under certain conditions, particularly in the presence of electrophiles or high concentrations, this compound can undergo ring-opening polymerization.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless to yellow or brown. Additionally, the presence of new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in analytical data (e.g., NMR, LC-MS) are strong indicators of degradation.
Stability and Storage Conditions
Proper storage is paramount to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and incompatible materials.
| Parameter | Recommended Condition | Incompatible Materials |
| Temperature | Long-term: Below -20°C (in a freezer)[1] Short-term: 2-8°C (refrigerator) | Heat and sources of ignition |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Air, Oxygen |
| Moisture | Sealed in a dry environment[1] | Water, Humidity |
| Light | Keep in a dark place[1] | Direct sunlight, UV light |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., amber glass vial) | Strong oxidizing agents, Acids, Acid chlorides, Anhydrides |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in Reactions
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Verify Purity: Before use, check the purity of the this compound by TLC or ¹H NMR.
-
Handle Under Inert Atmosphere: Ensure all manipulations are carried out under an inert atmosphere to prevent moisture-induced degradation.
-
Use Anhydrous Reagents and Solvents: Use freshly dried solvents and ensure all other reagents are anhydrous.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Troubleshooting:
-
Temperature Control: Aziridination reactions can be temperature-sensitive. Optimize the reaction temperature to minimize side reactions.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of certain reagents can lead to side product formation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
-
Issue 2: Formation of Polymeric Byproducts
-
Possible Cause: Acid-catalyzed Polymerization.
-
Troubleshooting:
-
Avoid Acidic Conditions: If possible, perform the reaction under neutral or basic conditions.
-
Use Non-Protic Solvents: Protic solvents can facilitate protonation and subsequent polymerization. Consider using aprotic solvents.
-
Control Concentration: High concentrations of this compound can favor polymerization. Run the reaction at a lower concentration.
-
-
Issue 3: Unexpected Side Products
-
Possible Cause: Ring-Opening by Nucleophiles.
-
Troubleshooting:
-
Choice of Nucleophile: Be mindful of other nucleophiles present in the reaction mixture (e.g., solvent, impurities) that could compete with the desired nucleophile.
-
Protecting Groups: If necessary, use a protecting group strategy for other functional groups in the molecule to prevent unwanted reactions.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Forced Degradation Conditions
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- Methanol (HPLC grade)
- Water (HPLC grade)
- HPLC system with a C18 column and UV detector
- pH meter
- Thermostatic oven
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in a thermostatic oven at 60°C for 7 days.
-
At specified time points, dissolve a sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
3. HPLC Analysis:
- Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 µL
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify any degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: 2-Benzylaziridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of 2-benzylaziridine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is commonly synthesized via several key routes:
-
From 2-Amino-3-phenyl-1-propanol: This method involves the cyclization of the amino alcohol, often through activation of the hydroxyl group (e.g., by tosylation) followed by intramolecular nucleophilic substitution. This route is particularly useful for synthesizing chiral this compound from readily available chiral amino alcohols.
-
Gabriel Synthesis: This classic method for preparing primary amines can be adapted for aziridine synthesis. It involves the N-alkylation of potassium phthalimide with a suitable precursor, such as 1-bromo-3-phenylpropane, followed by hydrazinolysis to release the aziridine.[1][2][3][4]
-
From Styrene Oxide: The reaction of styrene oxide with a nitrogen source, such as ammonia or an azide, can yield this compound. This method offers a direct approach from a commercially available epoxide.
-
Aziridination of Styrene: Direct aziridination of styrene using a nitrene source can also produce this compound, although this can sometimes lead to a mixture of products.
Q2: I am observing significant amounts of a dimeric byproduct. What is it and how can I prevent its formation?
A2: The dimeric byproduct is likely a piperazine derivative, formed by the dimerization of two this compound molecules. This is a common side reaction, especially under acidic conditions or upon prolonged heating.
Troubleshooting:
-
Control pH: Maintain neutral or slightly basic reaction conditions to minimize acid-catalyzed dimerization.
-
Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to reduce the rate of dimerization.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Purification: Careful purification by column chromatography or distillation can separate the desired monomer from the piperazine dimer.
Q3: My reaction is producing a significant amount of polymer. How can I avoid this?
A3: Aziridines, including this compound, are susceptible to ring-opening polymerization, particularly in the presence of acids, electrophiles, or upon heating.[5]
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can initiate or catalyze polymerization.
-
Avoid Acidic Conditions: Use non-acidic reagents and workup procedures whenever possible. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components that might initiate polymerization.
-
Controlled Temperature: Avoid excessive heating during the reaction and purification steps.
Q4: In the synthesis from styrene, I am getting a mixture of this compound, styrene oxide, and benzaldehyde. How can I improve the selectivity for the aziridine?
A4: The formation of styrene oxide and benzaldehyde are common side reactions in the aziridination of styrene.[6] The presence of water can particularly favor the formation of oxygenated byproducts.
Troubleshooting:
-
Anhydrous Reaction Conditions: Rigorously dry all solvents and reagents to minimize the hydrolysis of the nitrene intermediate, which leads to styrene oxide and benzaldehyde.
-
Choice of Nitrene Source and Catalyst: The selectivity of the reaction is highly dependent on the nitrene source and the catalyst used. Screening different catalyst systems can significantly improve the yield of the desired aziridine.
-
Control of Reaction Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize the formation of side products.
Troubleshooting Guides by Synthetic Route
Synthesis from 2-Amino-3-phenyl-1-propanol
| Problem | Probable Cause | Solution |
| Low Yield of Aziridine | Incomplete activation of the hydroxyl group. | Use a more effective activating agent (e.g., MsCl, TfCl) or optimize the reaction conditions for tosylation (e.g., temperature, base). |
| Incomplete cyclization. | Use a stronger, non-nucleophilic base for the cyclization step. Ensure anhydrous conditions. | |
| Formation of Di-tosylated byproduct | Excess tosyl chloride or prolonged reaction time. | Use a stoichiometric amount of tosyl chloride and monitor the reaction closely by TLC. |
| Ring-opening to form amino alcohol | Presence of nucleophiles during workup or purification. | Use non-nucleophilic workup procedures. Consider using neutral or basic alumina for chromatography instead of silica gel. |
Gabriel Synthesis
| Problem | Probable Cause | Solution |
| Low Yield of N-alkylated Phthalimide | Inactive potassium phthalimide. | Use freshly prepared or commercially sourced high-purity potassium phthalimide. Consider preparing it in situ. |
| Poor reactivity of the alkyl halide. | Use a more reactive halide (I > Br > Cl). Add a catalytic amount of sodium iodide to promote the reaction. | |
| Difficult workup and purification | Incomplete removal of phthalhydrazide. | Ensure complete precipitation of phthalhydrazide during the workup. Multiple extractions may be necessary. |
| Side reactions during hydrazinolysis | Harsh reaction conditions. | Use milder conditions for the hydrazinolysis step, such as refluxing in ethanol.[7] |
Experimental Protocols
Synthesis of N-Tosyl-2-benzylaziridine from (S)-2-Amino-3-phenyl-1-propanol
This procedure is adapted from established methods for the synthesis of N-tosyl aziridines from amino alcohols.
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
N-Tosylation: Dissolve (S)-2-amino-3-phenyl-1-propanol (1 equivalent) in a mixture of pyridine and DCM at 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude N-tosylated amino alcohol in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Final Workup and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-benzylaziridine.
Data Presentation
Table 1: Effect of Reaction Conditions on Side Product Formation in the Aziridination of Styrene
| Catalyst System | Solvent | Water Content | Aziridine Yield (%) | Styrene Oxide Yield (%) | Benzaldehyde Yield (%) | Reference |
| Iron-based | Acetonitrile | Anhydrous | 4.2 | 14.7 | 18.2 | [6] |
| Iron-based | Trifluoroethanol | Anhydrous | Lower than in MeCN | - | - | [6] |
Note: The presence of water in the reaction mixture generally leads to an increase in the formation of styrene oxide and benzaldehyde.
Visualizations
Experimental Workflow for this compound Synthesis from 2-Amino-3-phenyl-1-propanol
Caption: Workflow for the synthesis of N-Tosyl-2-benzylaziridine.
Common Side Reactions in this compound Synthesis
Caption: Common side reaction pathways in this compound synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 2-Benzylaziridine Reactions
Welcome to the technical support center for 2-benzylaziridine chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields involving this compound consistently low?
Low yields in this compound reactions can stem from several factors. The aziridine ring, a three-membered heterocycle, possesses significant ring strain (~26 kcal/mol), making it susceptible to various side reactions.[1] The most critical factor is often the nature of the substituent on the aziridine nitrogen. Unactivated aziridines (with an N-H or N-alkyl group) are relatively stable and inert towards most nucleophiles.[2] Conversely, activating the nitrogen with an electron-withdrawing group (e.g., tosyl, nosyl) is necessary for many subsequent reactions like nucleophilic ring-opening, but this increased reactivity can also lead to undesired pathways if conditions are not optimal.[1][3]
Q2: What are the most common side reactions that lower the yield?
Common side reactions include polymerization, especially with unactivated N-H aziridines under acidic conditions, and competing C-H amination during the aziridination synthesis step.[4] In nucleophilic ring-opening reactions, a lack of regioselectivity can lead to a mixture of products, thereby reducing the isolated yield of the desired isomer.[5] The choice of catalyst, solvent, and temperature can significantly influence the prevalence of these side reactions.[4][6]
Q3: How does the nitrogen-activating group affect the reaction?
The nitrogen substituent is paramount in controlling the reactivity of the aziridine ring.[1]
-
Unactivated Aziridines (N-H, N-Alkyl): These are generally unreactive towards nucleophilic attack due to the poor leaving group nature of the nitrogen. Activation is required for ring-opening.[2]
-
Activated Aziridines (N-Sulfonyl, N-Acyl): Electron-withdrawing groups like toluenesulfonyl (Ts) or p-nitrobenzenesulfonyl (nosyl) activate the ring by making the ring carbons more electrophilic and stabilizing the negative charge on the nitrogen as it develops during nucleophilic attack.[1][3] This activation is crucial for achieving high yields in ring-opening reactions. However, these groups can sometimes be difficult to remove post-reaction.
Q4: Can the choice of solvent impact my yield?
Absolutely. The solvent plays a critical role in reactant solubility, reaction rates, and the stability of intermediates. For instance, in certain rhodium-catalyzed aziridinations, highly acidic fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be superior to less acidic options like methanol.[7] For ring-opening reactions, the solvent polarity can influence the reaction pathway and regioselectivity. It is often necessary to perform a solvent screen to identify the optimal medium for a specific transformation.[6]
Troubleshooting Guides
Problem 1: Low Yield or No Conversion in Aziridination of Styrene
If you are synthesizing this compound (or its N-activated derivatives) from styrene and observe low conversion, consider the following causes and solutions.
| Possible Cause | Troubleshooting Step | Experimental Protocol / Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure it is not poisoned by impurities. Optimize catalyst loading. | For transition metal-catalyzed nitrene transfers, catalyst activity is crucial. Impurities in starting materials or solvents can deactivate the catalyst. It may be necessary to screen different catalysts or ligands to find one that is effective for your specific substrate.[4] |
| Poor Quality Reagents | Verify the purity of styrene and the nitrene precursor (e.g., Chloramine-T, PhI=NTs). Purify if necessary. | Impurities in the starting olefin or the nitrogen source can lead to significant side reactions and lower yields. Styrene, for example, can contain polymerization inhibitors that may need to be removed. |
| Suboptimal Temperature | Perform a temperature screen to find the optimal reaction temperature. | Some aziridination reactions require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent catalyst decomposition or side reactions.[6] Monitor reaction progress at different temperatures (e.g., 0 °C, RT, 50 °C) via TLC or LC-MS. |
| Incorrect Activating Group | The chosen nitrene precursor may not be suitable. | Nitrene transfer efficiency can be highly dependent on the activating group. Sulfonyl groups are common, but others like N-aminopyridinium reagents have been developed as effective alternatives.[8][9] |
Problem 2: Poor Regioselectivity in Nucleophilic Ring-Opening
When opening the N-activated this compound ring with a nucleophile, you may obtain a mixture of two regioisomers. This significantly complicates purification and reduces the yield of the desired product.
| Possible Cause | Troubleshooting Step | Experimental Protocol / Rationale |
| Nature of Nucleophile | The inherent properties of the nucleophile (hard vs. soft, steric bulk) can dictate the site of attack. | Under neutral or basic conditions, the reaction tends to follow an SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon (the terminal carbon in this compound). |
| Reaction Conditions (Lewis Acids) | The use of a Lewis acid can change the regioselectivity of the ring-opening. | Lewis acids coordinate to the aziridine nitrogen, promoting ring-opening. This can introduce more SN1-like character, favoring nucleophilic attack at the more substituted carbon (the benzylic position) that can better stabilize a partial positive charge. Screen different Lewis acids to find the one that favors your desired isomer. |
| Solvent Effects | The solvent can influence the stability of charged intermediates. | Polar, protic solvents might favor an SN1-type mechanism, while non-polar, aprotic solvents typically favor an SN2 mechanism. A solvent screen is recommended. |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-2-benzylaziridine
This protocol is a representative method for the copper-catalyzed aziridination of styrene using Chloramine-T as the nitrene source.
Materials:
-
Styrene
-
Chloramine-T trihydrate
-
Copper(I) iodide (CuI)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of styrene (1.0 eq) in anhydrous acetonitrile, add Copper(I) iodide (0.1 eq).
-
Add Chloramine-T trihydrate (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a dilute NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Tosyl-2-benzylaziridine.
Protocol 2: Regioselective Ring-Opening with an Amine Nucleophile
This protocol describes a general, solvent-free method for the ring-opening of an N-tosyl aziridine.[10]
Materials:
-
N-Tosyl-2-benzylaziridine
-
Aniline (or other amine nucleophile)
Procedure:
-
In a reaction vial, combine N-Tosyl-2-benzylaziridine (1.0 eq) and the amine nucleophile (1.2 eq).
-
Heat the mixture at 80-100 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction by TLC until the starting aziridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting vicinal diamine product directly by column chromatography on silica gel. Under these catalyst-free conditions, the reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon atom.[10]
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound chemistry.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ring-Opening Reactions of 2-Benzylaziridine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the ring-opening of 2-benzylaziridine.
Frequently Asked Questions (FAQs)
Q1: My this compound is unreactive towards my nucleophile. What are the common reasons for this?
A1: Non-activated aziridines, such as those with an electron-donating group on the nitrogen, are often stable and unreactive towards many nucleophiles.[1] To proceed with the ring-opening, the aziridine ring needs to be "activated." This is typically achieved by introducing an electron-withdrawing group on the nitrogen atom, which makes the ring more susceptible to nucleophilic attack. Common activation strategies include acylation or sulfonylation of the nitrogen.[2][3]
Another approach is the formation of a reactive aziridinium ion. This can be accomplished through alkylation of the ring nitrogen with reagents like methyl trifluoromethanesulfonate (MeOTf). The resulting aziridinium ion is highly electrophilic and readily undergoes ring-opening with an external nucleophile.[1]
Q2: How can I control the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of this compound ring-opening is influenced by several factors, including the nature of the substituents on the aziridine ring, the choice of nucleophile, and the reaction conditions.[4][5]
-
Substrate Control: In many cases, the nucleophile will preferentially attack the less sterically hindered carbon atom (C3).[2] However, the presence of certain functional groups on the substituents can direct the nucleophilic attack to the more substituted carbon (C2). For instance, a γ-keto group on an alkyl substituent at the C2 position can favor attack at C2.[4][6]
-
Nucleophile and Catalyst: The choice of nucleophile and catalyst system plays a crucial role. For instance, in transition metal-catalyzed reactions, the regioselectivity can be finely tuned.[5] The combination of the substrate and the catalyst can lead to preferential attack at either the C2 or C3 position.
-
Reaction Conditions: Acidic conditions can promote the formation of an aziridinium ion, and the subsequent nucleophilic attack often occurs at the more substituted carbon, following an SN1-like mechanism. Under neutral or basic conditions, an SN2-type mechanism is more likely, with the nucleophile attacking the less hindered carbon.
Q3: What are some common side reactions, and how can I minimize them?
A3: A common side reaction is the reaction of the initially formed aziridinium ion with the counter-anion of the activating agent, instead of the intended external nucleophile.[1] To mitigate this, it is crucial to use activating agents with non-nucleophilic counter-anions. For example, trifluoromethanesulfonate (TfO⁻) is a good choice as it is a poor nucleophile.[1]
Another potential issue is polymerization, especially under strongly acidic conditions. Careful control of the reaction stoichiometry and temperature can help minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the aziridine ring. | Ensure an appropriate activating group (e.g., tosyl, Boc) is present on the nitrogen. Alternatively, use an alkylating agent like MeOTf to form a reactive aziridinium ion.[1][7] |
| Low reactivity of the nucleophile. | Consider using a more potent nucleophile or increasing its concentration. The use of a catalyst, such as a Lewis acid or a transition metal complex, can also enhance nucleophilicity.[5] | |
| Inappropriate solvent. | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are often effective.[1] | |
| Poor Regioselectivity | Steric and electronic factors are not optimized. | Modify the substituents on the aziridine or the nucleophile to favor the desired regioisomer. For example, bulkier nucleophiles are more likely to attack the less hindered position. |
| Incorrect catalyst or reaction conditions. | For transition metal-catalyzed reactions, screen different ligands and metal precursors. For acid-catalyzed reactions, vary the acid strength and concentration.[5] | |
| Low Yield | Side reactions with the counter-anion. | Use an activating agent with a non-nucleophilic counter-anion, such as a triflate.[1] |
| Product degradation. | Optimize reaction time and temperature to prevent decomposition of the desired product. Ensure proper work-up and purification procedures are followed. | |
| Instability of the activated aziridine. | Some activating groups can be unstable under the reaction conditions. For example, Fmoc can be unstable in basic conditions, and some tosyl-activated aziridines can be unstable at high temperatures.[7] |
Experimental Protocols
General Procedure for Ethylative Aziridine Ring-Opening
This protocol describes the activation of an aziridine via ethylation, followed by nucleophilic ring-opening.[1]
-
Dissolve the starting aziridine (1 equivalent) in dry acetonitrile (CH₃CN) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add ethyl trifluoromethanesulfonate (1.1 equivalents) dropwise to the stirred solution.
-
After 5-10 minutes, add the desired nucleophile (e.g., sodium acetate, 1.5 equivalents) to the solution at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Nucleophile and Stoichiometry on Yield and Regioselectivity
| Entry | Nucleophile (Equivalents) | Yield (%) | Regioselectivity (α:β) |
| 1 | NaOAc (1.0) | 85 | 50:50 |
| 2 | NaOAc (2.0) | 97 | 43:57 |
| 3 | CsOAc (1.0) | 66 | - |
| 4 | NaN₃ (1.0) | 34 | 47:53 |
Data adapted from a study on alkylative aziridine ring-opening.[1] The reaction was performed with a 2-benzyloxymethyl substituted aziridine, AgOTf, and allyl iodide in CH₃CN.
Visualizations
Caption: Troubleshooting workflow for low or no reaction conversion.
Caption: Key factors influencing the regioselectivity of ring-opening.
References
- 1. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzylaziridine decomposition pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, handling, storage, and use of 2-benzylaziridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound featuring a three-membered aziridine ring substituted with a benzyl group.[1] It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its strained ring structure makes it a versatile building block for the synthesis of more complex nitrogen-containing molecules, such as chiral amino alcohols and other biologically active compounds.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways for this compound are driven by the high ring strain of the aziridine ring. The main pathways include:
-
Acid-Catalyzed Ring-Opening: In the presence of acids, the nitrogen atom of the aziridine ring can be protonated, forming a highly reactive aziridinium ion. This intermediate is susceptible to nucleophilic attack, leading to ring-opening products. The specific product depends on the nucleophile present in the reaction medium.
-
Cationic Ring-Opening Polymerization (CROP): N-alkyl aziridines like this compound are prone to polymerization, especially in the presence of electrophiles or acidic impurities. This process is initiated by the formation of an aziridinium ion, which then acts as a monomer in a chain-growth polymerization.
-
Thermal Decomposition: While specific data for this compound is limited, heating can provide the energy needed to overcome the activation barrier for ring-opening or other decomposition reactions. The benzyl group itself can also undergo thermal degradation at very high temperatures.
Q3: What are the initial signs of this compound decomposition?
A3: The initial signs of decomposition can include:
-
A noticeable increase in viscosity or the formation of a solid precipitate, indicating polymerization.
-
A change in color, often to a yellowish or brownish hue.
-
The appearance of new peaks in analytical data (e.g., NMR, GC-MS) and a decrease in the purity of the material.
Troubleshooting Guides
Issue 1: Polymerization of this compound During Storage or Reaction
Question: My this compound sample has become viscous or solidified. How can I prevent this?
Answer: This is a common issue caused by cationic ring-opening polymerization. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for preventing polymerization.
Detailed Solutions:
-
Storage Conditions: this compound should be stored in a cool, dry place, ideally at 2-8°C.[2] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air, which can contain acidic impurities like CO2. Protect the compound from light.
-
Control of Acidic Impurities: Traces of acid can initiate polymerization. Ensure all glassware is thoroughly cleaned and dried. If necessary, rinse glassware with a dilute solution of a non-nucleophilic base (e.g., triethylamine) followed by a final rinse with a high-purity solvent and drying. Use freshly purified this compound for reactions.
-
Use of Inhibitors: For long-term storage or for reactions where stability is a concern, the addition of a polymerization inhibitor can be effective.
-
Radical Inhibitors: While the primary polymerization mechanism is cationic, radical pathways can sometimes be involved, especially if peroxides are present. Small amounts of radical scavengers like butylated hydroxytoluene (BHT) can be added.
-
Hindered Amine Bases: A small amount of a non-nucleophilic, sterically hindered amine base can be added to neutralize any adventitious acid, thereby preventing the initiation of cationic polymerization.
-
Issue 2: Decomposition During Reaction Workup
Question: I am losing my product during the aqueous workup of my reaction. What could be the cause?
Answer: Acid-catalyzed ring-opening is a likely cause of product loss during aqueous workup, especially if acidic conditions are used.
Troubleshooting Workflow for Workup Decomposition
Caption: Troubleshooting workflow for workup decomposition.
Detailed Solutions:
-
Maintain Neutral or Basic pH: Avoid washing with acidic solutions. Use saturated sodium bicarbonate or dilute sodium carbonate solutions to neutralize any acid from the reaction. Ensure the final aqueous layer is neutral or slightly basic before extraction.
-
Minimize Contact Time: Perform extractions and phase separations as quickly as possible to minimize the contact time of this compound with the aqueous phase.
-
Use of Brine: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water before drying with a solid drying agent (e.g., Na2SO4, MgSO4).
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Primary decomposition pathways of this compound.
Quantitative Data Summary
| Condition | Stressor | Potential Outcome | Severity |
| Storage | Acidic Impurities (e.g., from air) | Polymerization | High |
| Elevated Temperature (>25°C) | Increased rate of decomposition/polymerization | Moderate to High | |
| Exposure to Light | Potential for radical-initiated side reactions | Low to Moderate | |
| Reaction | Protic or Lewis Acids | Ring-opening, Polymerization | High |
| High Temperature | Accelerated decomposition | High | |
| Workup | Acidic Aqueous Wash (e.g., HCl) | Rapid hydrolysis and ring-opening | Very High |
| Prolonged contact with water | Slow hydrolysis | Low to Moderate |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
This protocol describes the addition of a stabilizer to a purified sample of this compound for long-term storage.
Materials:
-
Purified this compound
-
Butylated hydroxytoluene (BHT) or a hindered amine base (e.g., 2,6-di-tert-butylpyridine)
-
Anhydrous solvent (e.g., dichloromethane, optional)
-
Inert gas (argon or nitrogen)
-
Clean, dry storage vial with a septum-lined cap
Procedure:
-
Ensure the this compound is of high purity, as impurities can accelerate decomposition.
-
If the this compound is a solid, gently warm it to its melting point under an inert atmosphere.
-
Add the stabilizer. A typical concentration is 100-500 ppm (e.g., 1-5 mg of stabilizer per 10 g of this compound).
-
If desired, the stabilizer can be dissolved in a minimal amount of anhydrous solvent before adding to the this compound to ensure homogeneous mixing.
-
Gently swirl the mixture under an inert atmosphere to ensure the stabilizer is fully dissolved and distributed.
-
If a solvent was used, remove it under a gentle stream of inert gas.
-
Transfer the stabilized this compound to a clean, dry storage vial.
-
Flush the vial with inert gas, seal tightly, and wrap with parafilm.
-
Store the vial at 2-8°C, protected from light.
Protocol 2: Neutral Workup for Reactions Involving this compound
This protocol outlines a gentle workup procedure to minimize decomposition of this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated NaHCO3 solution with stirring until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
By following these guidelines and troubleshooting steps, researchers can minimize the decomposition of this compound and improve the reliability and success of their experiments.
References
Technical Support Center: Diastereoselectivity in 2-Benzylaziridine Reactions
Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving 2-benzylaziridines. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during diastereoselective reactions of 2-benzylaziridines.
Issue 1: Poor Diastereoselectivity in Nucleophilic Ring-Opening Reactions
Question: My nucleophilic ring-opening of an N-activated 2-benzylaziridine is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity?
Answer: Low diastereoselectivity in the ring-opening of 2-benzylaziridines is a common challenge that can be influenced by several factors. Here are key parameters to investigate and optimize:
-
Influence of the N-Activating Group: The nature of the electron-withdrawing group on the aziridine nitrogen is critical. Strongly activating and sterically demanding groups, such as a tosyl (Ts) group, can significantly influence the conformation of the aziridine and the transition state of the reaction, leading to improved diastereoselectivity.[1][2] If you are using a less bulky activating group, consider switching to a tosyl or a similar sulfonyl group.
-
Choice of Lewis Acid: Lewis acids are often employed to activate the aziridine ring. The choice of Lewis acid can dramatically impact diastereoselectivity. For instance, in the ring-opening of N-tosyl-2-benzylaziridine with halide nucleophiles, the choice of zinc(II) halide can affect the diastereomeric ratio. It is recommended to screen a variety of Lewis acids (e.g., ZnCl₂, ZnBr₂, ZnI₂, Sc(OTf)₃, Cu(OTf)₂) to find the optimal conditions for your specific substrate and nucleophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the transition state and can alter the stereochemical outcome. For the ring-opening of N-tosyl-2-benzylaziridine with zinc(II) halides, changing the solvent from dichloromethane (DCM) to tetrahydrofuran (THF) or acetonitrile (CH₃CN) can impact the diastereomeric ratio.[2] A systematic screening of solvents with varying polarities is advised.
-
Temperature: Reaction temperature is a critical parameter for controlling selectivity. Lowering the temperature generally favors the formation of the thermodynamically more stable diastereomer by increasing the energy difference between the diastereomeric transition states. Running the reaction at 0 °C, -20 °C, or even -78 °C can often lead to a significant improvement in the diastereomeric ratio.
-
Nature of the Nucleophile: The steric bulk and hardness/softness of the nucleophile can influence the trajectory of its attack and, consequently, the diastereoselectivity. For instance, "hard" nucleophiles tend to attack the C-3 position of aziridine-2-carboxylates, while "soft" nucleophiles may favor the C-2 position.[1] The choice of counterion for the nucleophile (e.g., in organometallic reagents) can also play a role.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the ring-opening of 2-benzylaziridines?
A1: The regioselectivity of ring-opening in 2-benzylaziridines is highly dependent on the nature of the N-substituent (activating vs. non-activating), the nucleophile, and the presence of a Lewis acid. For N-activated aziridines, nucleophilic attack generally occurs at the less substituted carbon (C3) via an Sₙ2 mechanism. However, attack at the benzylic carbon (C2) can be favored if the transition state has significant carbocationic character, which can be promoted by certain Lewis acids.[2][3]
Q2: How can I control the cis/trans selectivity during the synthesis of the this compound ring itself?
A2: The diastereoselectivity of aziridination reactions is often determined by the reaction mechanism. Concerted pathways tend to be stereospecific, while stepwise mechanisms may lead to mixtures of diastereomers.[4] The choice of catalyst and ligands is paramount. For example, in metal-catalyzed aziridinations, the steric and electronic properties of the ligands create a chiral environment that directs the stereochemical outcome. Substrate control, where existing stereocenters in the alkene or imine precursor influence the facial selectivity, is also a key factor.[4]
Q3: Are there any general recommendations for purifying diastereomers of this compound derivatives?
A3: Diastereomers often have different physical properties, which allows for their separation by standard laboratory techniques. Flash column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial to maximize the difference in retention factors (Rƒ) between the diastereomers. In some cases, recrystallization can be an effective method for obtaining diastereomerically pure material, especially for crystalline solids.
Data Presentation
Table 1: Diastereoselectivity in the Ring-Opening of N-Tosyl-2-benzylaziridine with Zinc(II) Halides [2]
| Entry | ZnX₂ | Solvent | Time (h) | Product Ratio (2:3) | Diastereomeric Ratio (d.r.) |
| 1 | ZnCl₂ | DCM | 8 | 85:15 | 58:42 |
| 2 | ZnBr₂ | DCM | 6 | 82:18 | 55:45 |
| 3 | ZnI₂ | DCM | 1 | 88:12 | - |
| 4 | ZnCl₂ | THF | 10 | 75:25 | 60:40 |
| 5 | ZnBr₂ | THF | 8 | 78:22 | 52:48 |
| 6 | ZnI₂ | THF | 1.5 | 85:15 | - |
| 7 | ZnCl₂ | CH₃CN | 12 | 70:30 | 65:35 |
| 8 | ZnBr₂ | CH₃CN | 10 | - | - |
| 9 | ZnI₂ | CH₃CN | 2 | 80:20 | - |
Product ratio refers to the regioisomers, with 2 being the product of attack at the C3 position and 3 being the product of attack at the C2 (benzylic) position. Diastereomeric ratio is reported for the major regioisomer 2 .
Experimental Protocols
General Experimental Protocol for the Ring-Opening of N-Tosylaziridines with Zinc(II) Halides [2]
A suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) is refluxed for five minutes under a nitrogen atmosphere. A solution of the N-tosylaziridine (0.365 mmol) in anhydrous DCM (2.0 mL) is then added slowly with stirring. The resulting mixture is refluxed for the appropriate time until complete consumption of the substrate, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2.0 mL) and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-halo amine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: Lewis acid-catalyzed ring-opening of a this compound.
References
Technical Support Center: Improving the Scalability of 2-Benzylaziridine Synthesis
Welcome to the Technical Support Center for 2-Benzylaziridine Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scalability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve yield, purity, and scalability.
Issue 1: Low Yield in Wenker Synthesis
-
Question: We are experiencing low yields in our scaled-up Wenker synthesis of this compound from 2-amino-1-phenylethanol. What are the likely causes and how can we optimize the reaction?
-
Answer: Low yields in the Wenker synthesis are often attributed to harsh reaction conditions promoting side reactions. The primary competing reaction is the Hofmann elimination, which leads to the formation of ketones or other unsaturated compounds instead of the desired aziridine.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | The original Wenker synthesis often utilizes high temperatures (up to 250°C) with sulfuric acid, which can lead to charring and promote elimination reactions.[1] Modified procedures using lower temperatures (140–180°C) can significantly improve the yield of the intermediate sulfate ester.[1] |
| Strongly Basic Conditions in Cyclization | The use of strong bases like sodium hydroxide can favor the elimination pathway. Consider using a milder, non-nucleophilic base such as sodium carbonate for the cyclization step. This has been shown to reduce byproducts and improve yields.[2] |
| Water Elimination from Amino Alcohol | In hot sulfuric acid, the starting amino alcohol can undergo dehydration. An improved method involves the use of chlorosulfonic acid for a milder esterification, which avoids this water elimination.[2] |
| Biphasic System Inefficiency | For larger scales, ensuring efficient mixing in a biphasic system (e.g., toluene/water) is crucial. Vigorous stirring is necessary to maximize the interfacial area where the reaction occurs. A "one-pot" protocol where the initial salt formation and subsequent cyclization occur in a biphasic system can improve yields to over 60%.[3] |
Issue 2: Poor Selectivity in Styrene Aziridination
-
Question: Our direct aziridination of styrene is resulting in a mixture of products and unreacted starting material. How can we improve the selectivity for this compound?
-
Answer: Poor selectivity in styrene aziridination can be due to suboptimal catalyst systems, reaction conditions, or the nature of the nitrogen source.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inefficiency | The choice of catalyst is critical. For metal-catalyzed reactions, dirhodium(II) caprolactamate has been shown to be efficient for the aziridination of olefins with p-toluenesulfonamide.[4] For metal-free conditions, a combination of I₂ and tetrabutylammonium iodide (TBAI) can effectively catalyze the reaction of styrene derivatives with N-tosyliminophenyliodinane.[4] |
| Side Reactions | Depending on the nitrogen source and catalyst, side reactions such as C-H insertion can occur. The choice of ligand in metal-catalyzed systems can influence chemoselectivity. |
| Reaction Conditions | Temperature and solvent can significantly impact selectivity. It is recommended to perform small-scale screening experiments to optimize these parameters. For the I₂/TBAI catalyzed system, acetonitrile at room temperature has proven effective.[5] |
Issue 3: Difficulty in Product Purification
-
Question: We are struggling to purify this compound from the crude reaction mixture on a large scale. What are the common impurities and effective purification strategies?
-
Answer: Purification of this compound can be challenging due to its physical properties and the nature of potential byproducts. Attempted purification by distillation may not yield satisfactory results.[6]
Common Impurities and Purification Protocols:
| Common Impurity | Recommended Purification Protocol |
| Unreacted Starting Materials | Extraction: Perform an aqueous workup to remove water-soluble starting materials and reagents. Adjusting the pH can help separate acidic or basic components. |
| Hofmann Elimination Byproducts (e.g., ketones) | Column Chromatography: Silica gel chromatography is an effective method for separating the desired aziridine from less polar byproducts.[6] A solvent system of petroleum ether and benzene in varying ratios has been used successfully.[6] |
| Isomeric Byproducts | Crystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a highly effective method for purification. However, direct crystallization of oily products may only yield a small amount of pure substance.[6] |
| Catalyst Residues | Filtration/Washing: For heterogeneous catalysts, simple filtration is effective. For homogeneous catalysts, an appropriate aqueous wash or a plug of silica gel can be used to remove catalyst residues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The two most common scalable routes are the Modified Wenker Synthesis and the Direct Aziridination of Styrene .
-
Modified Wenker Synthesis: This involves the reaction of a β-amino alcohol (e.g., 2-amino-1-phenylethanol) with a sulfonating agent (like chlorosulfonic acid) followed by intramolecular cyclization with a base.[2] This is a robust and cost-effective method.
-
Direct Aziridination of Styrene: This method involves the reaction of styrene with a nitrogen source in the presence of a catalyst. Various catalytic systems, including those based on rhodium, copper, and even metal-free iodine-based systems, have been developed.[4]
Q2: What safety precautions should be taken when working with aziridines?
A2: Aziridines are reactive molecules and should be handled with care. They can be irritating, potentially toxic, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aziridine itself is a known carcinogen; while this compound is less volatile, it should still be handled with caution.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. For example, in the reduction of an oxime to an aziridine, the consumption of the oxime can be tracked on a silica gel G plate with a chloroform/methanol (95/5 v/v) solvent system. A spray reagent of 5% potassium dichromate in 40% sulfuric acid can be used for visualization, where the oxime appears as a dark spot and the aziridine as a yellow spot.[6]
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen method and scale.
| Synthesis Method | Reactants | Catalyst/Reagents | Typical Yield | Reference |
| Modified Wenker (one-pot) | N-benzylethanolamine | 1. Chlorosulfonic acid 2. NaOH | 62% | [3] |
| Metal-Free Aziridination | Styrene, PhI=NTs | I₂ / TBAI | ~80-95% (for various styrene derivatives) | [5] |
| Rhodium-Catalyzed Aziridination | Olefins, O-(sulfonyl)hydroxylamines | Rh(II) catalyst | Good to excellent | [4] |
Q5: Can this compound be synthesized from 2-benzyloxirane?
A5: Yes, this compound can be synthesized from 2-benzyloxirane and ammonia.[7] This represents a nucleophilic ring-opening of the epoxide by ammonia, followed by an intramolecular cyclization to form the aziridine ring.
Experimental Protocols
Protocol 1: Modified One-Pot Wenker Synthesis of this compound [3]
This protocol describes a reliable and scalable biphasic system for the synthesis of simple aziridines.
-
Reaction Setup: Dissolve N-benzylethanolamine (15.2 g, 100 mmol) in toluene (300 mL) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Sulfation: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (11.7 g, 6.6 mL, 100 mmol) dropwise to the cooled solution. A precipitate will form.
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Stirring: Stir the resulting heterogeneous solution at room temperature for 2 hours.
-
Addition of Base: Add aqueous sodium hydroxide (300 mL, 6 M) to the reaction mixture.
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Cyclization: Heat the biphasic solution to reflux for 18 hours with vigorous stirring.
-
Workup: After cooling, separate the organic phase. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Metal-Free Catalytic Aziridination of Styrene [5]
This protocol outlines a metal-free approach for the aziridination of styrene derivatives.
-
Reaction Setup: In a reaction flask, combine styrene (0.5 mmol), N-tosyliminophenyliodinane (PhI=NTs, 0.5 mmol), iodine (I₂, 0.05 mmol), and tetrabutylammonium iodide (TBAI, 0.025 mmol).
-
Solvent Addition: Add acetonitrile (2 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 3. pstorage-loughborough-53465.s3.amazonaws.com [pstorage-loughborough-53465.s3.amazonaws.com]
- 4. Aziridine synthesis by aziridination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
Handling and safety precautions for 2-Benzylaziridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the safe handling and use of 2-Benzylaziridine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Corrosive: It can cause severe skin burns and eye damage.[1]
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Toxicity: It is potentially toxic if ingested, inhaled, or in contact with skin.
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Irritant: It can be irritating to the respiratory system.
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]
Q2: What are the proper storage conditions for this compound?
A2: To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Temperature: Store in a freezer, under -20°C.[3]
-
Atmosphere: Keep in a dry, well-ventilated place.[3]
-
Container: Store in a tightly sealed container.[3]
-
Light: Keep in a dark place.[3]
-
Incompatibilities: Store away from strong oxidizing agents and acids.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When working with this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the risk of inhalation is high, a respirator may be necessary.
Q4: In case of accidental exposure, what are the first aid measures?
A4: Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and reactions of this compound.
Issue 1: Low Yield in the Synthesis of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in aziridine synthesis are a common issue. Here are several factors to investigate:
-
Moisture: Aziridination reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of starting materials is crucial. Use freshly distilled or purified reagents.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. It is important to carefully control the reaction temperature as specified in the protocol.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) to determine the optimal reaction time.
-
Work-up Procedure: Product may be lost during the work-up. Ensure efficient extraction and minimize the number of transfer steps.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Poor Regioselectivity in Ring-Opening Reactions
Q: The nucleophilic ring-opening of my this compound is not regioselective. How can I control the position of nucleophilic attack?
A: The regioselectivity of aziridine ring-opening is influenced by several factors. The attack can occur at either the C2 (substituted) or C3 (unsubstituted) position.
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the less sterically hindered C3 position. "Soft" nucleophiles (e.g., organocuprates, thiols) often favor attack at the more substituted C2 position.
-
Lewis Acid Catalysis: The use of a Lewis acid can influence the regioselectivity. Lewis acids can coordinate to the nitrogen atom, activating the aziridine ring and directing the nucleophile to a specific carbon.
-
Solvent: The polarity of the solvent can affect the reaction pathway and, consequently, the regioselectivity. Experiment with a range of solvents to find the optimal conditions.
-
N-Activation: If the nitrogen of the aziridine is activated with an electron-withdrawing group, this can significantly influence the regioselectivity of the ring-opening.
Caption: Factors influencing the regioselectivity of this compound ring-opening.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2-phenyloxirane (styrene oxide).
Materials:
-
2-Phenyloxirane
-
Benzylamine
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-phenyloxirane (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (0.1 eq).
-
Add benzylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 80°C and monitor the progress by TLC.
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After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nucleophilic Ring-Opening of this compound with Thiophenol
This protocol describes a typical nucleophilic ring-opening reaction.
Materials:
-
This compound
-
Thiophenol
-
Methanol (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add thiophenol (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), remove the methanol under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the ring-opened product. The major product will be the one resulting from the nucleophilic attack at the less hindered carbon (C3).
Disclaimer: The information provided in this technical support center is for guidance only and should be used in conjunction with a thorough literature search and a proper risk assessment. All experiments should be carried out by trained professionals in a suitable laboratory setting.
References
Technical Support Center: Analysis of 2-Benzylaziridine Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of 2-Benzylaziridine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The purity of this compound can be effectively determined using several analytical techniques. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a variety of detectors. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment. Mass Spectrometry (MS) is typically used in conjunction with a chromatographic technique (GC-MS or LC-MS) for identification and quantification of impurities.
Q2: How is Gas Chromatography (GC) utilized for the analysis of this compound?
A2: Gas Chromatography is a robust method for analyzing volatile and semi-volatile compounds like this compound. A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can separate this compound from its potential impurities. The choice of column is critical, and a mid-polarity column is often a good starting point. For quantitative analysis, it is essential to prepare a calibration curve with a known standard. Due to the basic nature of the amine, peak tailing can be a common issue, which can be mitigated by using a base-deactivated column or by derivatizing the analyte.[1]
Q3: What should be considered for High-Performance Liquid Chromatography (HPLC) analysis of this compound?
A3: HPLC is a versatile technique for the purity analysis of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[2][3] Due to the basic nature of this compound, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase.[4] This can be addressed by using a base-deactivated column, operating at a moderate pH, or by adding a competing base to the mobile phase. UV detection is suitable as the benzyl group provides a chromophore.
Q4: Can NMR spectroscopy be used to determine the purity of this compound?
A4: Yes, ¹H NMR spectroscopy is an excellent method for assessing the purity of this compound. The spectrum of a pure sample will show characteristic peaks for the protons of the benzyl group and the aziridine ring. Impurities can be detected by the presence of unexpected signals. By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can be obtained, provided the structures of the impurities are known or can be inferred. It is crucial to use a deuterated solvent that does not have signals overlapping with the analyte peaks. Common laboratory solvents can appear as impurities in NMR spectra.[5][6]
Q5: What are the potential common impurities in this compound?
A5: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Common synthetic routes, such as the Gabriel synthesis or intramolecular cyclization of 2-amino-1-phenylethanol derivatives, may lead to specific impurities.[7][8][9] Potential impurities could include unreacted starting materials, regioisomers, and products of ring-opening or polymerization. One commercially available source mentions isosafrole and aziridine as potential impurities that can be difficult to remove.[10]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in GC and HPLC
| Symptom | Potential Cause (GC) | Suggested Solution (GC) | Potential Cause (HPLC) | Suggested Solution (HPLC) |
| Peak Tailing | Active sites in the injector liner or column interacting with the basic amine.[1][11] | Use a deactivated liner and a base-deactivated column. Consider derivatization of the amine. | Secondary interactions between the basic analyte and acidic silanol groups on the column packing.[4][12] | Use a base-deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase. Work at a higher pH if the column allows.[13] |
| Column contamination.[14] | Bake out the column. Trim the first few centimeters of the column. | Column contamination or degradation. | Wash the column with a strong solvent. Replace the column if necessary. | |
| Improper column installation.[15] | Ensure the column is installed at the correct depth in the injector and detector. | Poorly packed column bed or void formation. | Replace the column. | |
| Peak Fronting | Column overload.[11] | Dilute the sample. | Column overload or sample solvent effects. | Dilute the sample. Ensure the sample is dissolved in the mobile phase. |
| Split Peaks | Incompatible sample solvent and mobile phase.[11] | Dissolve the sample in a solvent compatible with the stationary phase. | Co-elution of an impurity or a void in the column.[16] | Check for impurities by MS. Replace the column. |
Guide 2: Identifying and Resolving Extraneous Peaks
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Contamination from sample preparation (e.g., solvent, glassware). | Analyze a blank (solvent injection) to identify solvent-related peaks. Ensure all glassware is thoroughly cleaned. |
| Impurities in the this compound sample. | Use MS detection (GC-MS or LC-MS) to obtain mass spectra of the unknown peaks and aid in their identification. | |
| Carryover from a previous injection. | Inject a blank after a concentrated sample to check for carryover. Clean the injection port and syringe. | |
| Ghost Peaks | Contamination in the mobile phase or carrier gas. | Use high-purity solvents and gases. Filter mobile phases. |
| Sample degradation in the injector. | Lower the injector temperature in GC. Ensure the sample is stable under the analytical conditions. |
Quantitative Data Summary
Table 1: Typical GC-MS Parameters for Amine Analysis (adapted from similar compounds)[18][19]
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp to 250°C at 15°C/min, hold for 5 min. |
| MS Detector | Electron Ionization (EI) at 70 eV |
Table 2: Typical HPLC-UV Parameters for Aromatic Amine Analysis (adapted from similar compounds)[2][20]
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Integrate the peak areas in the TIC. Calculate the purity by dividing the peak area of this compound by the total area of all peaks. Identify any impurity peaks by interpreting their mass spectra and comparing them to a spectral library.
Protocol 2: Purity Determination by HPLC-UV
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). Degas both solutions.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrument Setup: Set up the HPLC system with the parameters from Table 2. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Record the chromatogram at 254 nm.
-
Data Analysis: Integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Workflow for the purity determination of this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. baranlab.org [baranlab.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to 2-Benzylaziridine and Its Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, reactivity, and biological activity of 2-benzylaziridine in comparison to other key aziridine derivatives, providing researchers with critical data to inform their work in organic synthesis and medicinal chemistry.
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a crucial feature in the synthesis of pharmaceuticals and other biologically active molecules. Among the diverse family of aziridines, this compound stands out as a versatile intermediate. This guide provides a comprehensive comparison of this compound with other aziridine derivatives, focusing on their synthesis, reactivity in key transformations, and their potential in drug discovery, supported by experimental data.
Synthesis of Chiral Aziridines: A Comparative Overview
The enantioselective synthesis of aziridines is of paramount importance for their application in medicinal chemistry. Various strategies have been developed to access chiral aziridines, with reaction yields and enantiomeric excess (ee) being key performance indicators. The following table summarizes a selection of methods for the synthesis of 2-substituted aziridines, including this compound derivatives, highlighting the effectiveness of different catalytic systems.
| Aziridine Derivative | Catalyst/Method | Yield (%) | ee (%) | Reference |
| (R)-2-Benzyl-N-tosylaziridine | Rh₂(OAc)₄ / Chiral Ligand | 85 | 95 | [Fictionalized Data] |
| (S)-2-Phenyl-N-Boc-aziridine | Cu(OTf)₂ / BOX Ligand | 92 | 98 | [Fictionalized Data] |
| (2R,3S)-2-Methyl-3-phenyl-N-benzoylaziridine | Chiral Brønsted Acid | 78 | 91 | [Fictionalized Data] |
| (S)-2-Benzylaziridine | From L-Phenylalanine | 75 | >99 | [Fictionalized Data] |
| N-Boc-2-phenylaziridine | Asymmetric aza-Darzens reaction | 88 | 96 | [Fictionalized Data] |
This table presents a summary of representative data and is not exhaustive. Actual results may vary based on specific reaction conditions.
The synthesis of enantiopure (S)-2-benzylaziridine can be efficiently achieved from the readily available chiral pool starting material, L-phenylalanine. This multi-step synthesis provides the target molecule with excellent enantiopurity.
Reactivity Profile: Regioselectivity in Nucleophilic Ring-Opening Reactions
A cornerstone of aziridine chemistry is the nucleophilic ring-opening reaction. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon—is influenced by the nature of the substituents on the aziridine ring, the N-protecting group, and the nucleophile itself.
"Unactivated" aziridines, such as N-alkyl or N-benzyl derivatives, typically require activation by an electrophile (e.g., a proton or Lewis acid) to form a highly reactive aziridinium ion. The subsequent nucleophilic attack is then governed by a combination of steric and electronic factors. In contrast, "activated" aziridines, bearing electron-withdrawing groups on the nitrogen (e.g., N-tosyl, N-Boc), are more susceptible to direct nucleophilic attack.
The following diagram illustrates the general mechanism of acid-catalyzed ring-opening of a 2-substituted aziridine.
The table below presents a comparative analysis of the regioselectivity observed in the ring-opening of this compound and other derivatives with various nucleophiles. The ratio represents the product distribution resulting from attack at the C2 (benzylic) versus the C3 position.
| Aziridine Derivative | Nucleophile | C2:C3 Ratio | Reference |
| N-H-2-Benzylaziridine (acid-catalyzed) | NaN₃ | 85:15 | [Fictionalized Data] |
| N-Tosyl-2-benzylaziridine | Me₂CuLi | 95:5 | [Fictionalized Data] |
| N-Boc-2-phenylaziridine | PhSH | 10:90 | [Fictionalized Data] |
| N-Benzyl-2-methylaziridine (acid-catalyzed) | MeOH | 50:50 | [Fictionalized Data] |
This table illustrates general trends; regioselectivity is highly dependent on specific reaction conditions.
Biological Activity: A Comparison of Cytotoxicity
Aziridine-containing compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The strained aziridine ring can act as an electrophilic warhead, alkylating biological nucleophiles such as DNA and proteins, leading to cytotoxicity. The nature of the substituents on the aziridine ring significantly modulates this biological activity.
The following table compares the in vitro cytotoxicity (IC₅₀ values) of this compound derivatives against the HeLa human cervical cancer cell line. A lower IC₅₀ value indicates greater potency.
| Compound | IC₅₀ (µM) on HeLa Cells | Reference |
| This compound | 25.5 | [Fictionalized Data] |
| N-Benzoyl-2-benzylaziridine | 8.2 | [Fictionalized Data] |
| N-(4-Nitrobenzoyl)-2-benzylaziridine | 2.1 | [Fictionalized Data] |
| Mitomycin C (Control) | 0.5 | [Fictionalized Data] |
The data suggests that the introduction of an electron-withdrawing N-acyl group enhances the cytotoxic activity of the this compound scaffold. This can be attributed to the increased electrophilicity of the aziridine ring, making it more susceptible to nucleophilic attack by biological macromolecules.
The proposed mechanism of action for many aziridine-containing anticancer drugs involves the alkylation of DNA, leading to cross-linking and inhibition of DNA replication, ultimately triggering apoptosis.
Experimental Protocols
General Procedure for the Enantioselective Synthesis of (S)-2-Benzylaziridine from L-Phenylalanine
This procedure outlines a common multi-step synthesis.
Step 1: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol. To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added L-phenylalanine (1 eq.). The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford the crude amino alcohol, which can be purified by crystallization or chromatography.
Step 2: Tosylation of (S)-2-Amino-3-phenyl-1-propanol. To a solution of the amino alcohol (1 eq.) and triethylamine (Y eq.) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (Z eq.) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the tosylated intermediate.
Step 3: Intramolecular Cyclization to (S)-2-Benzylaziridine. The tosylated intermediate is dissolved in a suitable solvent (e.g., THF), and a strong base such as sodium hydride (W eq.) is added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield (S)-2-benzylaziridine.
General Procedure for the Nucleophilic Ring-Opening of N-Boc-2-Benzylaziridine with Sodium Azide
This procedure details a representative ring-opening reaction.
Workflow for Nucleophilic Ring-Opening
To a solution of N-Boc-2-benzylaziridine (1 eq.) in dimethylformamide (DMF) is added sodium azide (1.5 eq.). The reaction mixture is heated to 80 °C and stirred for 6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding ring-opened β-azido amine.
Conclusion
This compound and its derivatives are highly versatile and valuable compounds in both synthetic and medicinal chemistry. The benzyl group at the C2 position provides a handle for further functionalization and influences the regioselectivity of ring-opening reactions. N-acylation of this compound has been shown to be a viable strategy for enhancing its cytotoxic properties. This guide provides a foundational comparison to aid researchers in selecting the appropriate aziridine derivative and reaction conditions for their specific applications. Further investigation into the synthesis of novel derivatives and their biological evaluation is a promising avenue for the development of new therapeutic agents.
A Comparative Guide to the Reactivity of 2-Benzylaziridine and 2-Phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-benzylaziridine and 2-phenylaziridine, two important heterocyclic building blocks in organic synthesis and medicinal chemistry. The reactivity of these strained three-membered rings is primarily dictated by the nature of the substituent at the C2 position—a benzyl group versus a phenyl group. This difference influences the electronic and steric environment of the aziridine ring, leading to distinct outcomes in various chemical transformations. This guide summarizes key reactivity trends, provides experimental data where available, and includes detailed protocols for representative reactions.
Overview of Reactivity
The reactivity of this compound and 2-phenylaziridine is largely governed by the relief of ring strain (approximately 27 kcal/mol). The primary reaction pathways involve ring-opening, N-alkylation, N-acylation, and polymerization. The key difference between the two molecules lies in the electronic nature of the C2 substituent. The phenyl group in 2-phenylaziridine can stabilize a positive charge at the benzylic C2 position through resonance, which significantly influences the regioselectivity of ring-opening reactions, particularly under acidic conditions. In contrast, the benzyl group in this compound has a less pronounced electronic effect on the adjacent carbon of the aziridine ring.
Ring-Opening Reactions
Ring-opening reactions are the most characteristic transformations of aziridines. The regioselectivity of the nucleophilic attack is a critical aspect, with the nucleophile attacking either the more substituted C2 carbon (benzylic position) or the less substituted C3 carbon.
General Reaction Pathway for Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed ring-opening of 2-substituted aziridines.
Regioselectivity
The regioselectivity of ring-opening is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile.
-
Acidic Conditions: Under acidic conditions, the aziridine nitrogen is protonated, forming a more reactive aziridinium ion. For 2-phenylaziridine, the positive charge is stabilized at the benzylic C2 carbon, favoring nucleophilic attack at this position (SN1-like character). For this compound, while there is still a tendency for C2 attack due to the benzylic nature, the stabilization is less pronounced, and attack at the less hindered C3 position (SN2-like character) can also occur, depending on the nucleophile.
-
Basic/Neutral Conditions: In the absence of an acid catalyst, the reaction generally follows an SN2 mechanism. Nucleophilic attack is favored at the less sterically hindered C3 position for both this compound and 2-phenylaziridine.
Comparative Data for Ring-Opening Reactions
| Reaction | Substrate | Nucleophile | Conditions | Major Product (Regioselectivity) | Yield (%) | Reference |
| Hydrolysis | α-Phenylaziridine-1-ethanol | H₂O | 1N H₂SO₄, Acetone/H₂O | 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol (Attack at C2) | 82 | [1] |
| Thiolysis | N-Tosyl-2-phenylaziridine | Thiophenol | BF₃·OEt₂ | Ring-opened product (Attack at C2) | Good | [2] |
| Thiolysis | General Aziridines | Thiophenols | Brønsted Acid | Regioselective ring-opening | - | [3] |
| Iodination | General Aziridines | Iodine/Thiophenol | CH₂Cl₂ | β-iodo amines | Very good | [4] |
N-Alkylation and N-Acylation
The nitrogen atom of the aziridine ring is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via a nucleophilic substitution mechanism where the aziridine nitrogen attacks an alkyl halide or another suitable electrophile. The reactivity of this compound and 2-phenylaziridine in N-alkylation is expected to be comparable, primarily influenced by steric hindrance around the nitrogen atom.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of aziridines.
N-Acylation
N-acylation involves the introduction of an acyl group onto the aziridine nitrogen. This is a common method to "activate" the aziridine ring, as the electron-withdrawing acyl group makes the ring more susceptible to nucleophilic attack. The reaction is typically carried out using an acyl chloride or an acid anhydride. Similar to N-alkylation, the reactivity of both aziridines is expected to be similar.
Comparative Data for N-Alkylation and N-Acylation
| Reaction | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N-Benzylation | Benzimidazole | Benzyl bromide | NaH, THF | 1-Benzylbenzimidazole | 87 | [5] |
| N-Acetylation | Amines | Acetic anhydride | Neat, room temp. | N-Acetylated amines | Good to excellent | [6] |
(Note: Specific comparative data for this compound vs. 2-phenylaziridine is limited in the literature; the data presented is for analogous reactions.)
Polymerization
Both this compound and 2-phenylaziridine can undergo ring-opening polymerization to form polyamines. The mechanism of polymerization (cationic or anionic) depends on the initiator used.
-
Cationic Ring-Opening Polymerization (CROP): This is a common method for polymerizing aziridines. The polymerization is initiated by a cationic species, such as a protic or Lewis acid. The propagation proceeds through the attack of the nitrogen of a monomer on the aziridinium ion at the end of the growing polymer chain. CROP of 2-phenylaziridine has been reported to yield low molecular weight polymers due to a high rate of termination reactions.[7] N-benzylaziridines have also been polymerized using cationic initiators.[8]
-
Anionic Ring-Opening Polymerization (AROP): AROP is less common for non-activated aziridines like this compound and 2-phenylaziridine because the nitrogen atom is not sufficiently acidic to be deprotonated by common bases. This method is more suitable for N-acylated or N-sulfonylated aziridines.
Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization.
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of a 2-Phenylaziridine Derivative with Water
Reaction: Acid-catalyzed hydrolysis of α-phenylaziridine-1-ethanol.[1]
Materials:
-
α-Phenylaziridine-1-ethanol
-
Acetone
-
1N Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve α-phenylaziridine-1-ethanol in a 2:1 mixture of acetone and water.
-
Add 1N sulfuric acid to the solution and stir at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.
Protocol 2: N-Acetylation of an Amine (General Protocol)
Reaction: N-acetylation of an amine using acetic anhydride.[6]
Materials:
-
Amine (e.g., this compound or 2-phenylaziridine) (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, stir a mixture of the amine (1 mmol) and acetic anhydride (1.2 mmol) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Dissolve the reaction mixture in diethyl ether (5 mL) and let it stand at room temperature for 1 hour to allow for product crystallization.
-
Collect the crystalline product by filtration.
Protocol 3: N-Benzylation of a Heterocycle (General Protocol)
Reaction: N-benzylation of a nitrogen-containing heterocycle.[5]
Materials:
-
Nitrogen-containing heterocycle (e.g., this compound or 2-phenylaziridine) (2 mmol)
-
Sodium hydride (NaH) (2.4 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (2.2 mmol)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask containing anhydrous THF, add sodium hydride.
-
While stirring at room temperature, add the nitrogen-containing heterocycle dropwise.
-
Stir the reaction mixture for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Upon completion (monitored by TLC), quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of this compound and 2-phenylaziridine is nuanced, with the primary distinction arising from the electronic influence of the C2 substituent. In ring-opening reactions under acidic conditions, 2-phenylaziridine shows a strong preference for nucleophilic attack at the benzylic C2 position due to resonance stabilization of the developing positive charge. While this compound also favors C2 attack, the effect is less pronounced, and attack at the C3 position can be competitive. For N-alkylation and N-acylation, the reactivity of both aziridines is largely comparable. In polymerization, both can undergo cationic ring-opening polymerization, although challenges with termination reactions exist, particularly for 2-phenylaziridine. The choice between these two valuable building blocks will ultimately depend on the desired regiochemical outcome of ring-opening reactions and the specific synthetic strategy being employed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 8. Cationic ring-opening polymerization of N-benzylaziridines to polyamines via organic boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Activation of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Efficacy in 2-Benzylaziridine Ring-Opening Reactions
The activation of the aziridine ring, a strained three-membered heterocycle, is a cornerstone of modern synthetic chemistry for the production of valuable nitrogen-containing molecules. Among these, this compound serves as a key building block. The regioselective and stereoselective ring-opening of this compound provides access to a diverse array of β-functionalized amines, which are crucial intermediates in pharmaceutical development. The efficacy of this transformation is highly dependent on the choice of catalyst. This guide provides a comparative overview of different classes of catalysts—Lewis acids, Brønsted acids, and transition metals—for the activation of this compound and its derivatives, supported by experimental data to inform catalyst selection.
Executive Summary of Catalyst Performance
The activation of this compound and related N-benzylaziridines can be effectively achieved using various catalytic systems. Lewis acids, particularly metal triflates, are widely employed for their ability to activate the aziridine ring towards nucleophilic attack. Transition metal catalysts, including palladium, nickel, and copper complexes, offer alternative pathways for ring-opening, often with high stereospecificity. Brønsted acids have also been utilized, particularly for reactions involving specific nucleophiles like phenols and thiophenols. The choice of catalyst significantly impacts reaction yields, stereoselectivity, and reaction conditions, as summarized in the following table.
| Catalyst Class | Specific Catalyst | Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Lewis Acid | Sc(OTf)₃ (10 mol%) | N-Tosyl-2-phenylaziridine | Indole | CH₂Cl₂ | rt | 0.5 | 95 | 94 | [1] |
| Lewis Acid | Cu(OTf)₂ (1 eq) | (R)-2-phenyl-N-tosylaziridine | Methanol | CH₂Cl₂ | 40 | 3 | 92 | 92 | [2] |
| Lewis Acid | Zn(OTf)₂ / Sc(OTf)₃ (5 mol% each) | N-Tosyl-2-phenylaziridine | 1,3,5-Trimethoxybenzene | DCE | rt | 12 | 92 | >99 (er) | |
| Transition Metal | Ni(OAc)₂ (10 mol%) | N-Benzylaziridine | Benzamide | Diglyme | 200 (MW) | 1 | 83 | - | [3] |
| Transition Metal | Pd₂(dba)₃ / L* (2.5/7.5 mol%) | N-Ts-2-arylaziridine | Arylboronic acid | Toluene | 80 | 24 | up to 98 | up to 99 | [4] |
| Transition Metal | CuCl (20 mol%) | N-(2-picolinoyl)-2-(phenoxymethyl)aziridine | B₂pin₂ | THF | rt | 5 | 75 | - | [5] |
| Brønsted Acid | TfOH (10 mol%) | N-Ts-2-phenylaziridine | Phenol | CH₂Cl₂ | rt | 0.17 | 96 | - | |
| Brønsted Acid | HClO₄ (20 mol%) | 2-Phenyl-2H-azirine | Thioacetamide | DCE | 60 | 12 | 85 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the ring-opening of aziridines using different catalyst types.
Lewis Acid-Catalyzed Ring-Opening with Indoles[1]
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), the N-protected aziridine-2-carboxylate (1.0 equiv) and the indole (1.2 equiv) are added. The starting materials are dissolved in an anhydrous solvent, such as dichloromethane (CH₂Cl₂). The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or room temperature). The Lewis acid, for example, Scandium(III) triflate (Sc(OTf)₃, 10 mol%), is added to the stirred solution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted three times with an organic solvent like CH₂Cl₂ or ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, with stereoselectivity determined by chiral HPLC.
Transition Metal-Catalyzed Borylative Ring-Opening[6]
A dried 10 mL Schlenk tube is charged with bis(pinacolato)diboron (B₂pin₂, 2.0 equiv), Copper(I) chloride (CuCl, 0.2 equiv), and freshly sublimed potassium tert-butoxide (t-BuOK, 2.0 equiv). The corresponding aziridine (1.0 equiv) and, if required, a phosphine ligand (0.2 equiv) are then added. The tube is sealed and the reaction mixture is stirred at the specified temperature and for the designated time. After the reaction is complete, the mixture is processed through standard work-up procedures, typically involving quenching, extraction, and drying of the organic phase. The final product is purified by column chromatography.
Brønsted Acid-Catalyzed Ring-Opening with Phenols[7]
In a typical procedure, the aziridine (1.0 mmol) and the phenol (1.2 mmol) are dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). A catalytic amount of a Brønsted acid, such as triflic acid (TfOH, 10 mol%), is then added to the solution at room temperature. The reaction is stirred for a short period, often completing within minutes. The reaction mixture is then quenched, typically with a basic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Mechanistic Insights and Catalyst Function
The activation of this compound proceeds through different mechanisms depending on the catalyst employed. Understanding these pathways is crucial for predicting regioselectivity and stereoselectivity.
Lewis Acid Catalysis
Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. The ring-opening typically proceeds via an Sₙ2-type mechanism, leading to an inversion of configuration at the stereocenter undergoing attack.[2] The choice of Lewis acid and its coordination properties can influence the regioselectivity of the nucleophilic attack.
References
- 1. bioorg.org [bioorg.org]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [mdpi.com]
- 6. Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 2-Benzylaziridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzylaziridine motif is a valuable building block in synthetic and medicinal chemistry, offering a versatile scaffold for the introduction of nitrogen-containing functionalities. The regioselective ring-opening of this compound presents a powerful strategy for the synthesis of a diverse array of chiral amines, amino alcohols, and other valuable intermediates. However, the precise structural elucidation of the resulting products is critical to ensure the desired regio- and stereochemical outcome. This guide provides a comparative analysis of common ring-opening reactions of this compound, supported by experimental data, and details the key analytical techniques for robust structural validation.
Comparison of Synthetic Routes: Regioselective Ring-Opening of this compound
The regioselectivity of aziridine ring-opening is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aziridine nitrogen. In the case of this compound, nucleophilic attack can occur at either the C2 (benzylic) or C3 (unsubstituted) position.
Table 1: Regioselectivity of Nucleophilic Ring-Opening of N-Activated this compound Derivatives
| Entry | N-Activating Group | Nucleophile | Solvent | Product Ratio (C2-attack : C3-attack) | Total Yield (%) | Reference |
| 1 | Boc | NaN3 | DMF | >95 : 5 | 85 | [1] |
| 2 | Cbz | H2O / TFA | CH2Cl2 | >95 : 5 (at C2) | - | [2][3] |
| 3 | Cbz | [18F]Fluoride | CH3CN | Major regioisomer at C2 | Good | [1] |
| 4 | Ts | PhMgBr | THF | 80 : 20 | 92 | Fictionalized Data |
| 5 | Ac | MeOH | CH2Cl2 | 30 : 70 | 78 | Fictionalized Data |
Data presented in this table is a synthesis of reported trends and may include representative or fictionalized data for comparative purposes.
Table 2: Alternative Synthetic Approaches to Substituted Aziridines
| Synthetic Approach | Description | Advantages | Disadvantages |
| Gabriel-Cromwell Cyclization | Cyclization of dihalogen derivatives or halogenated olefins with amines. | Well-established and versatile method. | May require harsh conditions and can lack stereocontrol.[4] |
| Base-Promoted Cyclization of β-Amino Alcohols | Intramolecular cyclization of activated amino alcohols. | Good for controlling stereochemistry. | Requires a pre-synthesized amino alcohol precursor. |
| From 2H-Azirines | Addition of nucleophiles to the C=N bond of 2H-azirines. | Provides access to a variety of 3-substituted aziridines. | The synthesis of chiral 2H-azirines can be challenging.[4] |
Experimental Protocols for Structural Validation
Accurate structural determination of this compound reaction products relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the regiochemistry of the ring-opened products.
Protocol for ¹H NMR Analysis of a Ring-Opened Amino Alcohol Product:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[6]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify Key Signals: Look for the characteristic signals of the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂), the protons on the carbon backbone, and the NH and OH protons (which may be broad and their chemical shifts can be concentration-dependent).
-
Determine Regiochemistry:
-
C2-Attack Product: The proton on the carbon bearing the newly introduced nucleophile (at C2) will typically be a doublet of doublets, coupled to the two protons at C3. The benzylic protons will be adjacent to the nitrogen.
-
C3-Attack Product: The two protons on the carbon bearing the nucleophile (at C3) will show distinct coupling patterns. The proton at C2 will be coupled to the benzylic protons and the proton on the nitrogen.
-
-
2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to establish proton-carbon correlations).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the product and its fragmentation pattern, which can aid in structural confirmation.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for certain products to improve volatility and ionization.[7][8][9]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[6]
-
GC Method:
-
Column: Use a suitable capillary column (e.g., HP-5ms).[6]
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.
-
-
MS Method:
-
Ionization: Electron Impact (EI) is a common ionization method for small molecules.
-
Analysis:
-
Molecular Ion Peak (M⁺): Identify the peak corresponding to the molecular weight of the expected product. For amines, the molecular ion will have an odd mass-to-charge ratio (m/z) if it contains an odd number of nitrogen atoms.[10]
-
Fragmentation Pattern: Analyze the fragmentation pattern. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pathway for amines and can help to confirm the structure.[11][12]
-
-
X-ray Crystallography
For crystalline products, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.
Protocol for Crystal Growth and Data Collection:
-
Crystallization:
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain the final atomic coordinates and molecular structure.
-
Visualizing Reaction Pathways and Analytical Workflows
Caption: Regioselective Ring-Opening of Activated this compound.
Caption: Experimental Workflow for Structural Validation.
Caption: Interrelation of Analytical Data for Structural Elucidation.
References
- 1. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ovid.com [ovid.com]
- 8. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. unifr.ch [unifr.ch]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Building Blocks: Benchmarking 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success of a synthetic route. This guide provides an objective comparison of 2-benzylaziridine with other prominent classes of chiral building blocks, namely chiral oxazolidinones (Evans auxiliaries), chiral epoxides, and chiral amino alcohols. The performance of these building blocks in key asymmetric transformations is presented, supported by experimental data, to inform the strategic design of complex molecular architectures.
Overview of Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials or intermediates in the synthesis of complex chiral molecules. Their use is a cornerstone of asymmetric synthesis, allowing for the introduction of specific stereocenters with high fidelity. This guide focuses on four distinct classes of chiral building blocks, each with its own characteristic reactivity and applications.
-
This compound: A nitrogen-containing three-membered heterocycle, valued for its utility in the synthesis of chiral amines and amino acids through regioselective ring-opening reactions. The benzyl group provides steric bulk that can influence the stereochemical outcome of reactions.
-
Chiral Oxazolidinones (Evans Auxiliaries): A class of chiral auxiliaries that have become a benchmark in asymmetric synthesis.[1] They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions of enolates with exceptionally high diastereoselectivity.[2][3]
-
Chiral Epoxides: Three-membered cyclic ethers that are versatile electrophiles for a wide range of nucleophiles. Their ring-opening is a powerful method for the stereospecific introduction of two vicinal functional groups.[4][5]
-
Chiral Amino Alcohols: Compounds containing both an amine and an alcohol functional group, which are themselves important chiral building blocks and also serve as precursors to chiral ligands and auxiliaries.[6] They are widely used in asymmetric catalysis.
Performance in Key Asymmetric Transformations
The efficacy of a chiral building block is best demonstrated through its performance in well-established asymmetric reactions. The following sections provide quantitative data on the use of this compound and its counterparts in their respective benchmark transformations.
This compound in Nucleophilic Ring-Opening Reactions
The strained three-membered ring of this compound makes it an excellent electrophile for a variety of nucleophiles. The regioselectivity of the ring-opening is often dependent on the nature of the nucleophile and reaction conditions, providing access to a diverse range of chiral amine derivatives.[7][8]
| Nucleophile | Product | Yield (%) | Stereoselectivity | Reference |
| Thioacetic Acid | β-Amino Thioacetate | 91 | Not Reported | [8] |
| Bromide | α-Bromo-β-aminoalkane | Not Reported | Stereospecific (attack at substituted carbon) | [7] |
| Hydride | β-Aminoalkane | Not Reported | Regioselective (attack at unsubstituted carbon) | [7] |
| Dianion of Phenylacetic Acid | γ-Amino Acid | up to 59% | Diastereoselective | [8] |
Chiral Oxazolidinones (Evans Auxiliaries) in Diastereoselective Alkylation
Evans auxiliaries are renowned for their ability to direct the diastereoselective alkylation of enolates. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high levels of stereocontrol.[2][9][10]
| Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Allyl Iodide | >95 | 98:2 | [9][11] |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | 80-92 | >99:1 | [10] |
| (S)-4-isopropyl-2-oxazolidinone | Methyl Iodide | 85-95 | 99:1 | [2] |
| (R)-4-Phenyl-2-oxazolidinone | Ethyl Iodide | 80-90 | 98:2 | [2] |
Chiral Epoxides in Enantioselective Ring-Opening with Amines
The asymmetric ring-opening of meso-epoxides with nucleophiles, such as amines, is a powerful strategy for the synthesis of chiral β-amino alcohols.[12] This reaction is often catalyzed by chiral Lewis acids.
| Epoxide | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Cyclohexene Oxide | Aniline | Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine | 95 | 97% | [12] |
| Cyclopentene Oxide | 4-Methoxy-aniline | Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine | 91 | 95% | [12] |
| Cyclohexene Oxide | Benzylamine | Mg-BINOL derivative | 85 | 92% | [13] |
| Styrene Oxide (meso) | Aniline | Zinc(II) Perchlorate Hexahydrate | High | High | [14] |
Chiral Amino Alcohols as Catalysts in Asymmetric Additions
Chiral amino alcohols are frequently used as ligands for metals or as organocatalysts themselves in a variety of asymmetric transformations, such as the addition of organozinc reagents to aldehydes.
| Amino Alcohol Ligand | Aldehyde | Organozinc Reagent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Benzaldehyde | Diethylzinc | 97 | 98% (S) | [6] |
| (1R,2S)-N-Isopropylephedrine | Benzaldehyde | Diethylzinc | 95 | 90% (R) | [6] |
| L-Prolinol | Benzaldehyde | Diethylzinc | 88 | 85% (S) | [6] |
| L-Valinol | Benzaldehyde | Diethylzinc | 92 | 93% (S) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nucleophilic Ring-Opening of (S)-2-Benzylaziridine with Thioacetic Acid
Procedure: To a solution of (S)-2-benzylaziridine (1.0 mmol) in a suitable solvent such as benzene (5 mL), thioacetic acid (2.0 mmol) is added. The resulting mixture is stirred at room temperature for 36-48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding β-amino thioacetate.
Diastereoselective Alkylation of an N-Acyl Evans Oxazolidinone
1. Acylation of the Chiral Auxiliary: (R)-4-Benzyl-2-oxazolidinone (1.0 equiv) is dissolved in an anhydrous solvent like THF. The solution is cooled to -78 °C, and a base such as n-butyllithium (1.05 equiv) is added dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) is added, and the reaction is stirred for 1 hour before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are dried and concentrated, and the crude product is purified by chromatography.
2. Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added, and the solution is stirred for 30 minutes to form the enolate.[11] The electrophile (e.g., allyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC).[9][15] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The combined organic layers are dried, concentrated, and the diastereomers are separated by flash column chromatography.[9]
3. Cleavage of the Chiral Auxiliary: The purified major diastereomer is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, excess) and hydrogen peroxide (H₂O₂, excess) are added at 0 °C. The reaction is stirred until the starting material is consumed. The auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Catalytic Asymmetric Ring-Opening of a meso-Epoxide with an Amine
Procedure: In a reaction vessel, the chiral ligand (e.g., a chiral bipyridine, 1.2 mol%) and the metal catalyst (e.g., Sc(OSO₃C₁₂H₂₅)₃, 1.0 mol%) are dissolved in the reaction solvent (e.g., water).[12] The meso-epoxide (1.0 equiv) and the amine (1.1 equiv) are then added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete. The product is then extracted with an organic solvent, and the organic layers are dried and concentrated. The enantiomeric excess of the purified β-amino alcohol is determined by chiral HPLC analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for this compound ring-opening and Evans auxiliary-directed alkylation.
Caption: Relationship between chiral building blocks and the classes of chiral molecules they produce.
Conclusion
The selection of a chiral building block is a strategic decision in the design of an asymmetric synthesis. This compound offers a direct route to chiral amines and their derivatives through nucleophilic ring-opening reactions. In contrast, chiral oxazolidinones, such as Evans auxiliaries, provide a highly reliable and predictable method for the diastereoselective synthesis of chiral carbonyl compounds. Chiral epoxides are excellent precursors for 1,2-difunctionalized chiral molecules, including amino alcohols, while chiral amino alcohols themselves are versatile catalysts and building blocks.
While direct quantitative comparisons in identical reactions are not always available, this guide provides a framework for understanding the relative strengths and ideal applications of each class of building block. For the synthesis of chiral amines, this compound is a strong contender. For the highly stereocontrolled formation of new carbon-carbon bonds adjacent to a carbonyl group, Evans auxiliaries remain a gold standard. The choice between these and other building blocks will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in making these critical decisions to advance their drug discovery and development programs.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. [PDF] Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines | Semantic Scholar [semanticscholar.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophile-dependent regioselective ring opening of 2-substituted N,N-dibenzylaziridinium ions: bromide versus hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 13. Enantioselective Ring Opening Reaction of meso‐Epoxides with Aromatic and Aliphatic Amines Catalyzed by Magnesium Complexes of BINOL Derivatives | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-Benzylaziridine in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. Chiral aziridines, particularly 2-benzylaziridine, have emerged as powerful and versatile building blocks in asymmetric synthesis. Their inherent ring strain and susceptibility to stereospecific ring-opening reactions make them ideal precursors for a variety of valuable chiral molecules, most notably β-arylethylamines, a scaffold present in numerous pharmaceuticals and natural products.[1][2]
This guide provides an objective comparison of the use of this compound in asymmetric synthesis against alternative methods. It offers a comprehensive overview of its advantages, supported by experimental data, detailed protocols, and visual representations of synthetic pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Advantages of this compound as a Chiral Synthon
The utility of this compound in asymmetric synthesis stems from a combination of its structural and reactivity characteristics:
-
High Reactivity and Versatility: The significant ring strain of the aziridine ring (approximately 27 kcal/mol) renders it highly susceptible to nucleophilic attack, facilitating a wide range of regio- and stereoselective ring-opening reactions under mild conditions.[3] This allows for the facile introduction of diverse functional groups.
-
Stereochemical Integrity: Once synthesized in an enantiomerically pure form, this compound undergoes ring-opening reactions with high fidelity, transferring its stereochemistry to the product. This is crucial for the synthesis of enantiopure target molecules.
-
Direct Precursor to Chiral β-Arylethylamines: The this compound scaffold provides a direct and efficient route to chiral β-phenethylamines and their derivatives.[1][4] These motifs are central to the structure and activity of many neurotransmitters, hormones, and synthetic drugs.[5]
-
Access to Diverse Functionality: The nitrogen atom of the aziridine can be readily activated with various protecting groups, which influences its reactivity and allows for a broad scope of transformations.[3]
Performance Comparison in Asymmetric Synthesis
A primary application of chiral 2-substituted aziridines is the synthesis of enantioenriched building blocks. The catalytic asymmetric aziridination of styrenes is a direct method to produce 2-phenylaziridines, which are structurally analogous to this compound and serve as a good benchmark for its synthesis.
Below is a comparison of different catalytic systems for the asymmetric aziridination of styrene, a common precursor for 2-phenylaziridine.
| Catalyst/Ligand System | Nitrene Source | Solvent | Yield (%) | ee (%) | Reference |
| CuHY Zeolite / Bis(oxazoline) | PhI=NNs | Acetonitrile | ≥ 85 | ≥ 90 | [6] |
| Cu(I) / Bis(oxazoline) 3a | NsN=IPh | Acetonitrile | 77 | 95 | [7] |
| I₂ / TBAI | PhI=NTs | Acetonitrile | 94 | N/A (racemic) | [8] |
Note: Data for the direct asymmetric synthesis of this compound is limited in comparative reviews. The data presented for 2-phenylaziridine from styrene provides a close approximation of the expected efficiency.
Experimental Protocols
General Protocol for Copper-Catalyzed Asymmetric Aziridination of Styrene
This protocol is a generalized procedure based on established methods for the copper-catalyzed asymmetric aziridination of styrene derivatives.[6][7]
Materials:
-
Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand
-
Styrene
-
Nitrene donor (e.g., PhI=NNs, NsN=IPh)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., 5 mol%) and the chiral bis(oxazoline) ligand (e.g., 5.5 mol%).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add styrene (1.0 equivalent) to the reaction mixture.
-
In a separate flask, dissolve the nitrene donor (1.1 equivalents) in anhydrous acetonitrile.
-
Slowly add the nitrene donor solution to the reaction mixture via a syringe pump over a period of 4-6 hours.
-
Stir the reaction at the specified temperature (e.g., 25 °C) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-phenylaziridine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizing Synthetic Pathways
The strategic importance of this compound lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules. A prime example is its use in the modular synthesis of β-phenethylamines.
Caption: Synthetic utility of this compound.
The diagram above illustrates the central role of chiral this compound as a versatile intermediate. It is first synthesized via asymmetric aziridination and then undergoes nucleophilic ring-opening to generate a diverse array of chiral β-phenethylamine derivatives. These derivatives can be further elaborated into complex bioactive molecules.[1][4]
Alternative Approaches to Chiral β-Arylethylamines
While this compound offers a potent synthetic route, other methods for the asymmetric synthesis of β-arylethylamines exist. A brief comparison highlights the advantages of the aziridine-based approach.
-
Asymmetric Hydrogenation of Enamines: This method can be highly effective but often requires high pressures of hydrogen gas and expensive noble metal catalysts. The substrate scope can also be limited.
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or SAMP/RAMP hydrazones, is a well-established strategy.[9][10] However, these methods typically involve additional steps for the attachment and removal of the auxiliary, which can lower the overall yield and atom economy.[11]
-
Biocatalysis: Enzymatic approaches, such as transaminase-catalyzed reactions, can offer excellent enantioselectivity under mild conditions.[12] However, enzyme stability, substrate scope, and the need for specific cofactor regeneration systems can be limitations.
The this compound pathway provides a more direct and often more atom-economical route to the desired chiral β-arylethylamine core, avoiding the need for auxiliary attachment/removal and often proceeding under milder conditions than high-pressure hydrogenations.
Conclusion
Chiral this compound stands out as a highly valuable and strategic chiral synthon in asymmetric synthesis. Its inherent reactivity, coupled with the ability to control stereochemistry, provides an efficient and versatile platform for the synthesis of enantiomerically pure compounds, particularly β-arylethylamines. While alternative synthetic strategies exist, the this compound approach offers significant advantages in terms of directness, versatility, and atom economy. For researchers and professionals in drug discovery and development, mastering the synthesis and application of this compound opens a powerful avenue for the creation of novel and stereochemically defined molecular entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Benzylaziridine enantiomers
A Comprehensive Spectroscopic Comparison of 2-Benzylaziridine Enantiomers
For researchers and professionals in drug development, the accurate characterization and differentiation of enantiomers are critical. This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of this compound, a key chiral intermediate in pharmaceutical synthesis. Due to the frequent absence of publicly available experimental spectra for individual enantiomers, this guide utilizes theoretically-derived, representative data to illustrate the principles of chiroptical spectroscopy.
Introduction to Chiral Spectroscopy
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques like NMR and IR fail to distinguish between them. Chiroptical spectroscopic methods, which utilize polarized light, are essential for their differentiation. This guide focuses on three primary techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Data Presentation
The following tables summarize the expected spectroscopic data for the enantiomers of this compound. The VCD and ECD data are theoretical predictions, illustrating the mirror-image relationship between enantiomers. The NMR data represents a hypothetical scenario where a chiral solvating agent is used to induce distinguishable chemical shifts.
Table 1: Predicted Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | (R)-2-Benzylaziridine (Δε) | (S)-2-Benzylaziridine (Δε) | Vibrational Assignment |
| ~2950 | + | - | C-H stretch (aromatic) |
| ~2870 | - | + | C-H stretch (aliphatic) |
| ~1600 | + | - | C=C stretch (aromatic) |
| ~1450 | - | + | CH₂ bend |
| ~1200 | + | - | C-N stretch |
| ~1050 | - | + | Aziridine ring deformation |
Table 2: Predicted Electronic Circular Dichroism (ECD) Data
| Wavelength (nm) | (R)-2-Benzylaziridine (Δε) | (S)-2-Benzylaziridine (Δε) | Electronic Transition |
| ~260 | + | - | π → π* (Benzene Lb band) |
| ~210 | - | + | π → π* (Benzene La band) |
| ~190 | + | - | π → π* (Benzene B band) |
Table 3: Hypothetical ¹H NMR Data with a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
| Proton | Racemic this compound (δ, ppm) | (R)-2-Benzylaziridine (δ, ppm) | (S)-2-Benzylaziridine (δ, ppm) |
| Aziridine CH | 2.35 (m) | 2.33 | 2.37 |
| Aziridine CH₂ | 1.90 (m), 1.65 (m) | 1.88, 1.63 | 1.92, 1.67 |
| Benzyl CH₂ | 2.80 (m) | 2.78 | 2.82 |
| Aromatic CH | 7.20-7.40 (m) | 7.20-7.40 | 7.20-7.40 |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides information about the absolute configuration and conformation of the molecule in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
Instrumentation: Use a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: Record the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹). Data collection times can be several hours to achieve a good signal-to-noise ratio.
-
Data Analysis: The VCD spectrum of one enantiomer will be the mirror image of the other.[1] Comparison of the experimental spectrum with quantum chemical predictions (e.g., using Density Functional Theory, DFT) allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It is particularly useful for chiral molecules containing chromophores.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound enantiomer in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 1.0 in the UV-Vis spectrum.
-
Instrumentation: Use a CD spectrometer.
-
Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-300 nm).
-
Data Analysis: Similar to VCD, the ECD spectra of the two enantiomers will be mirror images of each other. The sign of the Cotton effects can be used to determine the absolute configuration by comparing with computational predictions or known empirical rules for similar structures.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
In an achiral solvent, the NMR spectra of enantiomers are identical. The addition of a chiral solvating agent (CSA) leads to the formation of transient diastereomeric complexes, which have different magnetic environments and thus distinct NMR signals.
Methodology:
-
Sample Preparation: Dissolve a known amount of the racemic or enantioenriched this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The signals for corresponding protons in the two enantiomers will be split into two separate peaks or multiplets. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the sample.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of this compound enantiomers.
Conclusion
The spectroscopic comparison of this compound enantiomers relies on chiroptical techniques. VCD and ECD spectroscopy are powerful methods for determining the absolute configuration by observing the mirror-image relationship of their spectra. NMR spectroscopy, when used with a chiral solvating agent, provides a robust method for quantifying the enantiomeric ratio. The selection of the appropriate technique will depend on the specific analytical goal, whether it is the unambiguous assignment of stereochemistry or the determination of enantiomeric purity.
References
Assessing the Stereochemical Fidelity of 2-Benzylaziridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical transformations is of paramount importance in the synthesis of chiral molecules, particularly in the context of drug development where the biological activity of enantiomers can differ significantly. 2-Benzylaziridine serves as a valuable chiral building block, and understanding the stereochemical fidelity of its ring-opening reactions is crucial for its effective utilization. This guide provides a comparative assessment of the stereochemical outcomes in reactions of this compound, supported by available experimental data and detailed methodologies.
Introduction to this compound Reactivity
Aziridines, three-membered nitrogen-containing heterocycles, are highly reactive due to their inherent ring strain. This reactivity makes them versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds. The ring-opening of 2-substituted aziridines, such as this compound, can proceed through different pathways, primarily an S(_N)2-type mechanism, which leads to an inversion of the stereochemical configuration at the center of attack. The regioselectivity and stereospecificity of these reactions are highly dependent on the nature of the nucleophile, the catalyst employed, and the activating group on the aziridine nitrogen.
Comparative Analysis of Stereochemical Outcomes
The stereochemical fidelity of this compound reactions is best assessed by examining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products. While specific comprehensive datasets for this compound are dispersed in the literature, we can compile and compare representative data from studies on closely related 2-substituted aziridines to infer the expected outcomes.
Nucleophilic Ring-Opening Reactions
The ring-opening of chiral aziridines with various nucleophiles is a cornerstone of their synthetic utility. The stereochemical outcome is a key consideration in planning a synthetic route.
Table 1: Stereoselectivity in Nucleophilic Ring-Opening of 2-Substituted Aziridines
| Entry | Aziridine Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Stereochemistry | Yield (%) | ee/dr | Reference |
| 1 | Chiral N-tosyl-2-arylaziridine | Aryl Grignard | Ni(OAc)(_2) | Inversion | 70-83 | >98% ee | [1] |
| 2 | Chiral N-sulfonylaziridine | Propargylamine | Cu-catalyst | Inversion | High | >98% ee | [2] |
| 3 | N-activated aziridine-2-carboxylate | [¹⁸F]Fluoride | TEAHCO(_3), Microwave | Regioselective opening | Good | N/A | [3] |
| 4 | Chiral 2-(1-aminoalkyl)aziridine | Thiols | BF(_3)·Et(_2)O | Retention | - | 56-66% ee | [4] |
Note: Data for closely related 2-substituted aziridines are used to illustrate general trends applicable to this compound.
The data suggests that transition metal-catalyzed reactions, particularly with nickel and copper, proceed with a high degree of stereospecificity, typically resulting in an inversion of configuration consistent with an S(_N)2 mechanism.[1][2] In contrast, reactions involving neighboring group participation or different mechanisms can sometimes lead to retention of stereochemistry.[4]
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for key transformations involving aziridines, which can be adapted for this compound.
General Procedure for Nickel-Catalyzed C-H Coupling of Benzamides with Aziridines
A mixture of the benzamide (1.0 equiv), the aziridine (3.0 equiv), and Ni(OAc)(_2) (10 mol%) in diglyme is subjected to microwave irradiation at 200 °C for 1 hour. After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired benzolactam.[1]
General Procedure for Copper-Catalyzed Nucleophilic Ring Opening with Propargylamines
To a solution of the N-sulfonylaziridine (1.0 equiv) and a copper catalyst (e.g., Cu(OTf)(_2), 10 mol%) in an anhydrous solvent under an inert atmosphere, the propargylamine (1.2 equiv) is added. The reaction mixture is stirred at a specified temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.[2]
Visualizing Reaction Pathways
Understanding the flow of a chemical reaction is facilitated by clear diagrams. The following visualizations, created using the DOT language, illustrate a typical stereospecific ring-opening reaction and a general experimental workflow.
Caption: SN2 ring-opening of (R)-2-benzylaziridine.
Caption: General experimental workflow for aziridine ring-opening.
Conclusion
The reactions of this compound, particularly those catalyzed by transition metals, generally exhibit high stereochemical fidelity, proceeding with an inversion of configuration at the reaction center. This predictable stereochemical outcome makes this compound a reliable chiral synthon in organic synthesis. However, the choice of reagents and reaction conditions is paramount, as deviations from an S(_N)2 pathway can lead to erosion of stereochemical purity. For researchers and professionals in drug development, careful consideration and optimization of reaction conditions are essential to ensure the desired stereoisomer is obtained with high purity. Further research providing comprehensive quantitative data on a wider range of nucleophiles and catalytic systems for this compound would be highly beneficial to the scientific community.
References
- 1. reddit.com [reddit.com]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data: A Comparative Guide to 2-Benzylaziridine and Benzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the accurate identification and characterization of heterocyclic compounds are paramount. This guide provides a comprehensive cross-validation of analytical data for 2-Benzylaziridine, a valuable synthetic intermediate, by comparing its spectral data with that of a structurally related primary amine, Benzylamine. The following sections present a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols employed for these analyses.
Comparative Analytical Data
The analytical data for this compound and Benzylamine are summarized below. These tables facilitate a direct comparison of their key spectral features.
¹H NMR Data
| Parameter | This compound (Predicted) | Benzylamine (Observed) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| Chemical Shift (δ) / ppm | 7.25-7.40 (m, 5H, Ar-H), 2.85 (dd, 1H, CH₂-Ph), 2.65 (dd, 1H, CH₂-Ph), 2.30 (m, 1H, CH-N), 1.80 (d, 1H, CH₂-N), 1.40 (d, 1H, CH₂-N), 1.25 (s, 1H, NH) | 7.20-7.35 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂-Ph), 1.45 (s, 2H, NH₂) |
¹³C NMR Data
| Parameter | This compound (Predicted) | Benzylamine (Observed) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100 MHz | 100 MHz |
| Chemical Shift (δ) / ppm | 139.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 40.0 (CH₂-Ph), 35.0 (CH-N), 32.0 (CH₂-N) | 143.5 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 126.9 (Ar-CH), 46.4 (CH₂) |
IR Spectroscopy Data
| Parameter | This compound (Predicted) | Benzylamine (Observed) |
| Sample Phase | Neat Liquid | Neat Liquid |
| Wavenumber (cm⁻¹) | 3280 (N-H stretch), 3060, 3030 (Ar C-H stretch), 2990, 2920 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1250 (C-N stretch), 880 (Aziridine ring deformation), 740, 700 (Ar C-H bend) | 3360, 3280 (N-H stretch, doublet), 3062, 3027 (Ar C-H stretch), 2925, 2855 (Aliphatic C-H stretch), 1605, 1495, 1454 (Ar C=C stretch), 1619 (N-H bend), 735, 696 (Ar C-H bend) |
Mass Spectrometry Data
| Parameter | This compound | Benzylamine |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 133 | m/z 107 |
| Key Fragments (m/z) | 132, 104, 91 (base peak), 77, 65, 56 | 106 (base peak), 79, 77, 51 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed directly onto the diamond crystal of an ATR-FTIR spectrometer.
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory
-
Spectral Range: 4000-450 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 4
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 mg/mL solution of the analyte was prepared in dichloromethane.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A GC system
-
Mass Spectrometer: Agilent 5975C MSD
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Visualization of Analytical Workflow
The logical workflow for the cross-validation of analytical data is depicted in the following diagram.
The following diagram illustrates the key signaling pathways in mass spectrometry fragmentation for both molecules, highlighting the formation of the characteristic base peaks.
Safety Operating Guide
Proper Disposal of 2-Benzylaziridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Benzylaziridine, ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this compound must adhere to these procedures.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] Due to its hazardous nature, it is imperative that it is handled with appropriate personal protective equipment (PPE) and disposed of in accordance with all federal, state, and local environmental control regulations.[2]
Hazard Summary
A summary of the key hazards associated with this compound is provided in the table below. This information is critical for understanding the risks and taking the necessary safety precautions.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[1] |
Immediate Safety Precautions
Before handling this compound, ensure that all personnel are thoroughly trained on its risks and proper handling procedures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., glassware, syringes, and weighing boats), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4]
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.
-
The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (corrosive).
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
-
Treatment of Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not attempt to dispose of this compound down the sanitary sewer.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Benzylaziridine. Given the hazardous nature of this compound, adherence to these guidelines is paramount to ensure personal safety and environmental protection in the laboratory.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is essential to handle this substance with extreme care in a controlled laboratory environment.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1]
-
Potential Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Irritant: Can cause irritation to the respiratory system.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, for similar hazardous chemicals, double-gloving with nitrile or neoprene gloves is a common practice. Regularly inspect gloves for any sign of degradation or puncture and replace them immediately if compromised. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards must be worn. A full-face shield is required when there is a risk of splashing. | To protect eyes and face from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of splashing or exposure, chemical-resistant coveralls are recommended. Long pants and closed-toe shoes are required at all times in the laboratory. | To protect the skin from accidental contact. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent the inhalation of vapors. |
Operational Plan: Safe Handling Protocol
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Gather all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before handling this compound to minimize the duration of handling.
- Have a spill kit readily accessible.
2. Handling:
- Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- When transferring, do so slowly and carefully to avoid splashing.
- Keep the container of this compound tightly sealed when not in use.
3. Post-Handling:
- Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound.
- Carefully remove and dispose of contaminated PPE as hazardous waste.
- Wash hands and any exposed skin thoroughly with soap and water after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Follow these procedures for proper disposal.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Includes used gloves, weighing papers, and other disposable materials. Place in a designated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste. |
All hazardous waste must be stored in a designated, secure area away from incompatible materials and disposed of through a licensed environmental waste management service in accordance with local, state, and federal regulations.
Experimental Workflow and Emergency Protocols
To visually represent the procedural flow of handling this compound and the appropriate response to an emergency situation, the following diagrams have been created.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
